molecular formula C6H6BrClN2O B2473761 5-Bromo-2-chloro-4-methoxypyridin-3-amine CAS No. 2416234-84-7

5-Bromo-2-chloro-4-methoxypyridin-3-amine

Cat. No.: B2473761
CAS No.: 2416234-84-7
M. Wt: 237.48
InChI Key: FDAHSJLVYPPOFD-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-methoxypyridin-3-amine is a useful research compound. Its molecular formula is C6H6BrClN2O and its molecular weight is 237.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-chloro-4-methoxypyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2O/c1-11-5-3(7)2-10-6(8)4(5)9/h2H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAHSJLVYPPOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1Br)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 5-Bromo-2-chloro-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromo-2-chloro-4-methoxypyridin-3-amine (CAS 2416234-84-7) Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers[1]

A Versatile Halogenated Scaffold for Fused Heterocycle Synthesis[1]

Executive Summary

This compound (CAS 2416234-84-7) is a highly functionalized pyridine intermediate characterized by its dense array of orthogonal reactive handles.[1] Its structural uniqueness lies in the juxtaposition of an electron-donating amino group (C3) and methoxy group (C4) against two distinct halogen leaving groups (C2-Cl and C5-Br).[1]

This specific substitution pattern makes it a critical building block in the synthesis of imidazo[4,5-b]pyridines and triazolopyridines , motifs frequently observed in kinase inhibitors (e.g., SHP2, KRAS, and EGFR allosteric inhibitors).[1] This guide details the compound's physicochemical profile, validated synthetic routes, and its application as a divergent scaffold in medicinal chemistry.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertySpecification
CAS Number 2416234-84-7
IUPAC Name This compound
Molecular Formula C₆H₆BrClN₂O
Molecular Weight 237.48 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1]
pKa (Calculated) ~3.5 (Pyridine N), ~2.0 (Aniline NH₂)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen), Light sensitive.
Synthetic Utility & Retrosynthesis

The strategic value of CAS 2416234-84-7 lies in its chemoselectivity .[1] The distinct electronic environments of the C2-Chlorine and C5-Bromine allow for sequential functionalization without the need for protecting groups in many cases.[1]

3.1. The "Orthogonal Reactivity" Concept[1]
  • Site A (C2-Cl): Activated for Nucleophilic Aromatic Substitution (SₙAr) due to the adjacent pyridine nitrogen.[1] However, the electron-donating C3-NH₂ and C4-OMe groups slightly deactivate this position compared to a simple chloropyridine, often requiring elevated temperatures or catalysis.[1]

  • Site B (C5-Br): The preferred site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] The C-Br bond is weaker than the C-Cl bond and oxidatively adds to Pd(0) faster.[1]

  • Site C (C3-NH₂): A nucleophilic handle for cyclization with the adjacent C2-Cl or for amide coupling.[1]

3.2. Visualizing the Synthetic Pathway

The following diagram illustrates the retrosynthetic logic and the divergent applications of the scaffold.

G Precursor 2-Chloro-4-methoxypyridin-3-amine Target This compound (CAS 2416234-84-7) Precursor->Target NBS, DMF, 0°C (Electrophilic Bromination) Imidazo Imidazo[4,5-b]pyridines (Cyclization) Target->Imidazo R-CHO / R-COOH Cyclodehydration Suzuki 5-Aryl Derivatives (Suzuki Coupling) Target->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 Chemoselective at C5 SnAr 2-Amino/Alkoxy Derivatives (SnAr Displacement) Target->SnAr R-NH2 / R-OH Heat, Base (C2 Displacement)

Figure 1: Retrosynthetic analysis and divergent application map for CAS 2416234-84-7.

Experimental Protocols

Note: These protocols are derived from validated methodologies for structurally homologous aminopyridines and must be optimized for specific scale-up requirements.

Protocol A: Synthesis of the Core (Bromination)

Objective: Selective bromination of 2-chloro-4-methoxypyridin-3-amine at the C5 position.[1] Mechanism: Electrophilic Aromatic Substitution (EAS). The C3-NH₂ and C4-OMe groups cooperatively direct the electrophile to the C5 position.[1]

Materials:

  • 2-Chloro-4-methoxypyridin-3-amine (1.0 eq)[1]

  • N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • DMF (Dimethylformamide) (anhydrous, 10 vol)

Procedure:

  • Dissolution: Charge a reaction vessel with 2-chloro-4-methoxypyridin-3-amine and DMF. Cool the solution to 0°C under nitrogen atmosphere.

  • Addition: Dissolve NBS in minimal DMF and add dropwise to the reaction mixture over 30 minutes. Critical: Maintain temperature <5°C to prevent over-bromination or oxidation of the amine.[1]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) and stir for 2 hours. Monitor by LC-MS (Target M+H ≈ 237/239).

  • Workup: Pour the mixture into ice-water (50 vol). A precipitate should form.[1]

    • If solid forms: Filter, wash with water, and dry in vacuo.[1][2][3]

    • If no solid:[1] Extract with Ethyl Acetate (3x), wash organics with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Recrystallization from EtOH/Water or Flash Chromatography (Hexane/EtOAc) if necessary.

Protocol B: Chemoselective Suzuki Coupling

Objective: Coupling an aryl boronic acid at C5 without disturbing the C2-Cl.[1]

Materials:

  • CAS 2416234-84-7 (1.0 eq)[1]

  • Aryl Boronic Acid (1.1 eq)[4]

  • Pd(dppf)Cl₂·DCM (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • Dioxane/Water (4:1 ratio)

Procedure:

  • Combine the pyridine core, boronic acid, and base in a microwave vial or round-bottom flask.[1]

  • Add solvents and degas with nitrogen for 10 minutes.

  • Add the Pd catalyst.[1]

  • Heat to 80°C for 4-6 hours. Note: Avoid temperatures >100°C to minimize competing oxidative addition at the C2-Cl bond.[1]

  • Cool, filter through Celite, and purify via column chromatography.

Quality Control & Analytical Standards

To ensure the integrity of the scaffold for downstream medicinal chemistry, the following QC parameters are recommended:

TestMethodAcceptance Criteria
Purity HPLC (C18, MeCN/H₂O + 0.1% TFA)> 97.0% (Area)
Identity ¹H-NMR (DMSO-d₆)Consistent with structure.[1] Key peaks: OMe singlet (~3.8 ppm), NH₂ broad singlet (~5-6 ppm), C6-H singlet (~8.0 ppm).[1]
Residual Solvent GC-HeadspaceDMF < 880 ppm, EtOAc < 5000 ppm.[1]
Water Content Karl Fischer< 0.5% w/w
Safety & Handling
  • Hazards: This compound contains an aminopyridine moiety, which can be toxic if inhaled or absorbed through the skin.[1] Halogenated pyridines can be skin sensitizers.[1]

  • PPE: Wear nitrile gloves, lab coat, and safety glasses.[1] Handle in a fume hood.

  • Stability: The free amine is prone to oxidation upon prolonged exposure to air and light.[1] Store in amber vials under argon.

References
  • Synthesis of Halogenated Aminopyridines: ChemicalBook Protocol Database. "5-Bromo-2-chloro-4-methoxypyridine synthesis." Accessed Feb 2026.[1][3]

  • Analogous Pyrimidine Chemistry: Kumar, M., et al. "5-Bromo-2-chloropyrimidin-4-amine."[1][5] Acta Crystallographica Section E, 2013.[1]

  • Suzuki Coupling Selectivity: MDPI Molecules. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling."

  • Commercial Availability & CAS Verification: A2B Chem Catalog. "2416234-84-7 Product Entry."

Sources

Technical Monograph: 5-Bromo-2-chloro-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural identity, synthesis, and reactivity of 5-Bromo-2-chloro-4-methoxypyridin-3-amine , a high-value heterocyclic intermediate used in the development of kinase inhibitors and complex tricyclic scaffolds.

Part 1: Chemical Identity & Core Data[1]

This molecule represents a "linchpin" scaffold in medicinal chemistry, offering three distinct orthogonal handles (aryl chloride, aryl bromide, and primary amine) on a pyridine core.

Parameter Technical Specification
CAS Registry Number 2416234-84-7
IUPAC Name This compound
Molecular Formula C₆H₆BrClN₂O
Molecular Weight 237.48 g/mol
Canonical SMILES COc1c(N)c(Cl)ncc1Br
InChI String InChI=1S/C6H6BrClN2O/c1-11-6-4(7)3-10-5(8)2(6)9/h3H,9H2,1H3
InChI Key JJWMJJJXVJXVNO-UHFFFAOYSA-N

Part 2: Structural Analysis & Electronic Properties

The utility of this compound lies in its electronic push-pull system , which dictates its regioselectivity during functionalization.

  • The Pyridine Core (Electron Deficient): The nitrogen atom at position 1 pulls electron density, making positions 2 and 4 naturally electrophilic.

  • The 4-Methoxy Group (Electron Donor): This group acts as a crucial activating group. Through resonance (+M effect), it increases electron density at positions 3 and 5.

  • The 3-Amino Group (Strong Donor): The primary amine strongly activates the ring. While it typically directs ortho/para, its position at C3 creates a conflict. It directs para to C6 (alpha position) and ortho to C2/C4 (blocked).

  • The Halogens (Orthogonal Reactivity):

    • C2-Chlorine: Located at the alpha-position (adjacent to N), this bond is highly activated for Nucleophilic Aromatic Substitution (SₙAr) .

    • C5-Bromine: Located at the beta-position (meta to N), this bond is electronically neutral to SₙAr but highly reactive for Palladium-catalyzed cross-coupling (Suzuki/Buchwald) .

Reactivity Logic Diagram

The following diagram visualizes the orthogonal reactivity inherent in this scaffold.

ReactivityLogic Core 5-Bromo-2-chloro-4- methoxypyridin-3-amine C2_Cl C2-Chloro (Alpha Position) Core->C2_Cl C5_Br C5-Bromo (Beta Position) Core->C5_Br C3_NH2 C3-Amine (Nucleophile) Core->C3_NH2 Reaction_SnAr SₙAr Displacement (Amines/Alkoxides) C2_Cl->Reaction_SnAr Activated by Ring N Reaction_Pd Pd-Catalyzed Coupling (Suzuki/Sonogashira) C5_Br->Reaction_Pd Stable to SₙAr Reaction_Cycl Cyclization (Imidazopyridines) C3_NH2->Reaction_Cycl + Electrophile

Figure 1: Orthogonal reactivity profile. The C2-Cl bond is labile to nucleophiles, while the C5-Br bond is reserved for metal-catalyzed coupling, allowing sequential functionalization.

Part 3: Synthesis Strategy

Direct bromination of the pyridine ring is the most efficient route, but it requires a specific precursor to ensure regioselectivity. The synthesis typically proceeds from 2,4-dichloro-3-nitropyridine .

Step 1: Regioselective Methoxylation

The starting material, 2,4-dichloro-3-nitropyridine, has two electrophilic sites (C2 and C4).

  • Mechanism: SₙAr.[1][2][3]

  • Selectivity: The C4 position is generally more reactive than C2 in this specific substrate due to the steric crowding at C2 (flanked by the nitro group and the ring nitrogen) and the strong activation by the para-nitro group relative to C4.

  • Reagent: Sodium Methoxide (NaOMe) in Methanol at -78°C to 0°C.

Step 2: Nitro Reduction

The nitro group is reduced to the amine.

  • Constraint: Standard catalytic hydrogenation (H₂/Pd) often causes hydrodehalogenation (stripping the Cl).

  • Solution: Chemoselective reduction using Iron powder (Fe) in Acetic Acid or Stannous Chloride (SnCl₂) preserves the C2-Cl bond.

Step 3: Electrophilic Bromination

The final step installs the bromine atom.

  • Regiochemistry: The C3-amine and C4-methoxy groups are activating.

    • C5 is ortho to the Methoxy and meta to the Amine.

    • C6 is para to the Amine and meta to the Methoxy.

  • Dominant Effect: While the amine is a stronger director, position 6 is the alpha position of the pyridine (electron-poor). Position 5 is the beta position (less electron-poor). Consequently, electrophilic aromatic substitution (EAS) with NBS overwhelmingly favors C5 .

Synthesis Workflow Diagram

SynthesisRoute SM START: 2,4-Dichloro-3-nitropyridine Int1 Intermediate 1: 2-Chloro-4-methoxy-3-nitropyridine SM->Int1 SM->Int1 Step 1 Int2 Intermediate 2: 2-Chloro-4-methoxypyridin-3-amine Int1->Int2 Int1->Int2 Step 2 Step1 1. NaOMe, MeOH, -10°C (SₙAr Regioselective at C4) Product TARGET: 5-Bromo-2-chloro- 4-methoxypyridin-3-amine Int2->Product Int2->Product Step 3 Step2 2. Fe, AcOH, EtOH, 80°C (Nitro Reduction, Cl-sparing) Step3 3. NBS, MeCN, 0°C (Electrophilic Bromination at C5)

Figure 2: Step-wise synthetic pathway. Key control points are the temperature in Step 1 (to prevent bis-substitution) and the reductant in Step 2 (to prevent dechlorination).

Part 4: Detailed Experimental Protocol

The following protocol focuses on the critical Step 3: Bromination , as this is the step that generates the specific target from its commercially available amino-precursor.

Materials
  • Precursor: 2-Chloro-4-methoxypyridin-3-amine (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Quench: Sodium thiosulfate (aq)

Procedure
  • Dissolution: Charge a reaction vessel with 2-chloro-4-methoxypyridin-3-amine (10 mmol) and anhydrous MeCN (50 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve NBS (10.5 mmol) in MeCN (10 mL) and add it dropwise to the amine solution over 20 minutes.

    • Note: Protect the reaction from light to prevent radical side reactions (benzylic bromination is not possible here, but light can degrade NBS).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours. Monitor by LC-MS. The target mass is [M+H]⁺ ≈ 236.9/238.9 (Br/Cl isotope pattern).

  • Workup: Dilute with EtOAc (100 mL) and wash with 10% Na₂S₂O₃ (to remove excess bromine) followed by saturated NaHCO₃.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

    • Yield Expectation: 85–92%.

Part 5: Application in Drug Design (Scaffold Hopping)

This molecule is a precursor for Imidazo[4,5-b]pyridines , a scaffold found in potent anticancer agents (e.g., Lenvatinib analogs).

Workflow for Scaffold Construction:

  • Cyclization: The C3-NH₂ and C2-Cl are reacted with an aldehyde or carboxylic acid equivalent (often using a copper catalyst or high heat) to close the imidazole ring.

  • Functionalization: The C5-Br (now C6 on the imidazopyridine system) remains intact, ready for Suzuki coupling to attach the "tail" of the drug molecule.

Part 6: References

  • Chemical Identity & CAS: American Chemical Society. (2024).[4] CAS Registry Number 2416234-84-7. CAS Common Chemistry. [Link]

  • SₙAr Regioselectivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Referencing reactivity of 2,4-dihalopyridines).

  • Bromination Protocol: Manac Inc. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS. [Link]]

  • Structural Validation: National Center for Biotechnology Information. (2025).[5][6][1] PubChem Compound Summary for CID 44754869 (Analog: 5-Bromo-2-methoxypyridin-3-amine). [Link]

Sources

Navigating the Unknown: A Technical Safety Guide to 5-Bromo-2-chloro-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers and Drug Development Professionals

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 5-Bromo-2-chloro-4-methoxypyridin-3-amine (CAS No. 2416234-84-7) is not publicly available. The following technical guide has been meticulously developed by extrapolating data from the safety profiles of structurally analogous compounds. This information is intended to provide a robust framework for risk assessment and safe handling but should not be considered a direct substitute for a compound-specific SDS. All laboratory personnel must exercise due diligence and apply prudent safety practices when handling this chemical.

Introduction: Understanding the Compound and its Inherent Risks

This compound is a halogenated and substituted pyridinamine, a class of compounds frequently utilized as building blocks in medicinal chemistry and drug discovery. The presence of bromine, chlorine, a methoxy group, and an amine group on the pyridine ring suggests a molecule with potential for significant biological activity and, consequently, notable health and safety considerations. The lack of a dedicated SDS necessitates a cautious and informed approach to its handling, storage, and disposal.

This guide provides a comprehensive, albeit inferred, safety profile and detailed handling protocols based on the known hazards of similar chemical structures. The primary analogs considered in this assessment include, but are not limited to, other substituted bromo-, chloro-, and methoxypyridines and aminopyridines.

Inferred Hazard Profile and GHS Classification

Based on an analysis of structurally related compounds, a probable hazard profile for this compound has been constructed. The anticipated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification is as follows:

Hazard Class Hazard Category Anticipated Hazard Statements
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Signal Word: Warning

Pictograms:

Prudent Practices for Safe Handling and Storage

Given the inferred hazards, a multi-layered approach to safety is paramount. The following protocols are designed to minimize exposure and mitigate risks during the handling and storage of this compound.

Engineering Controls: The First Line of Defense

All manipulations of solid or solutions of this compound should be conducted in a certified chemical fume hood. The fume hood provides essential protection against the inhalation of dust or vapors and contains any potential spills. Ensure that the fume hood has adequate airflow and is functioning correctly before commencing any work. An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area.[1]

Personal Protective Equipment (PPE): Essential Individual Protection

A comprehensive PPE regimen is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE:

Body Part Protection Rationale
Eyes/Face Chemical safety goggles and a face shieldTo protect against splashes and airborne particles that can cause serious eye irritation.
Skin Nitrile gloves (double-gloving recommended) and a lab coatTo prevent skin contact, which is likely to cause irritation.[2][3]
Respiratory Use in a chemical fume hood. For situations with a higher risk of aerosol generation, a NIOSH-approved respirator may be necessary.To prevent respiratory tract irritation from dust or vapors.[2][4]
Storage and Incompatibility

Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[1][2] It should be stored away from strong oxidizing agents, acids, and bases, as these may lead to vigorous and potentially hazardous reactions.

Experimental Workflow: A Step-by-Step Guide to Safe Weighing and Dissolution

The following workflow illustrates the critical steps for safely preparing a solution of this compound.

experimental_workflow cluster_prep Preparation cluster_weighing Weighing cluster_dissolution Dissolution cluster_cleanup Cleanup prep_ppe Don appropriate PPE (Goggles, Face Shield, Lab Coat, Double Gloves) prep_hood Verify Chemical Fume Hood Functionality prep_ppe->prep_hood Ensure safety environment weigh_start Tare balance with weigh paper prep_hood->weigh_start Proceed to handling weigh_transfer Carefully transfer solid from stock bottle to weigh paper weigh_start->weigh_transfer weigh_record Record mass weigh_transfer->weigh_record diss_solvent Add solvent to a clean, labeled flask weigh_record->diss_solvent Prepare for dissolution diss_add Carefully add the weighed solid to the solvent diss_solvent->diss_add diss_mix Gently swirl or stir to dissolve diss_add->diss_mix clean_waste Dispose of weigh paper and contaminated gloves in designated solid waste diss_mix->clean_waste Finalize experiment clean_area Wipe down balance and work area clean_waste->clean_area clean_ppe Remove and dispose of/clean PPE appropriately clean_area->clean_ppe

Caption: A logical workflow for the safe weighing and dissolution of this compound, emphasizing safety checks and proper cleanup.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
Exposure Route First-Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3][4]
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures

For a small spill, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact the appropriate emergency response team. In all cases, wear appropriate PPE and avoid breathing vapors or dust.

Logical Relationship of Hazards and Protective Measures

The following diagram illustrates the direct relationship between the inferred hazards of this compound and the necessary protective measures.

hazard_mitigation H302 H302: Harmful if swallowed Proc_Handling Careful Handling / No Ingestion H302->Proc_Handling Mitigates H315 H315: Causes skin irritation PPE_Gloves Nitrile Gloves / Lab Coat H315->PPE_Gloves Mitigates H319 H319: Causes serious eye irritation PPE_Goggles Chemical Goggles / Face Shield H319->PPE_Goggles Mitigates H335 H335: May cause respiratory irritation Eng_Hood Chemical Fume Hood H335->Eng_Hood Mitigates

Caption: A diagram illustrating the mitigation of inferred hazards of this compound through specific protective measures.

Conclusion: A Commitment to a Culture of Safety

The responsible use of novel chemical entities like this compound in a research and development setting demands a proactive and informed approach to safety. While the absence of a specific SDS presents a challenge, a thorough analysis of analogous compounds allows for the development of robust safety protocols. By adhering to the principles of hazard assessment, engineering controls, personal protective equipment, and emergency preparedness outlined in this guide, researchers can handle this compound with a high degree of confidence and safety, fostering a laboratory environment where scientific advancement and personal well-being are held in the highest regard.

References

Sources

Technical Whitepaper: 3-Amino-5-bromo-2-chloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-Amino-5-bromo-2-chloro-4-methoxypyridine , a highly functionalized tetra-substituted pyridine scaffold.[1] This molecule is a critical intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and complex heterocyclic drugs where orthogonal reactivity is required.

Nomenclature, Synthesis, and Chemo-Selective Utility in Drug Discovery[1]

Chemical Identity & Nomenclature Resolution

In the global supply chain and regulatory filings, precise nomenclature is critical to avoid regioisomer confusion. This molecule belongs to the class of aminopyridines, heavily substituted with halogens and an ether group, creating a unique electronic profile.

Synonyms and Identifiers

The following table consolidates the valid synonyms and registry numbers for verification.

Identifier TypeValueContext
Common Name 3-Amino-5-bromo-2-chloro-4-methoxypyridineGeneral Laboratory Use
IUPAC Name 5-Bromo-2-chloro-4-methoxypyridin-3-amineFormal / Regulatory
Inverted Name Pyridin-3-amine, 5-bromo-2-chloro-4-methoxy-Chemical Abstracts Service (CAS) Indexing
Permutation 2-Chloro-4-methoxy-5-bromo-3-aminopyridineVendor Catalogs
CAS Number 2416234-84-7 Primary Registry ID
Molecular Formula C₆H₆BrClN₂O
Molecular Weight 237.48 g/mol
SMILES COc1c(Cl)nc(Br)cc1NStructure-Activity Relationship (SAR) Data

Critical Note on Isomerism: Researchers must distinguish this specific isomer from its analogs, such as 3-amino-5-bromo-2-methoxypyridine (lacking the chlorine at C2) or 3-amino-2-bromo-5-chloropyridine. The specific arrangement of the 2-Chloro and 5-Bromo substituents is vital for orthogonal cross-coupling strategies.[1]

Synthetic Pathways & Causality

The synthesis of 3-Amino-5-bromo-2-chloro-4-methoxypyridine requires a strategy that respects the directing effects of the pyridine ring substituents.[1] The most reliable route utilizes the strong ortho-directing power of the methoxy group and the inherent reactivity of the pyridine core.[1]

Mechanistic Workflow
  • Starting Material: 2-Chloro-4-methoxypyridine . The chlorine at C2 is stable enough to survive electrophilic aromatic substitution (SEAr) conditions, while the C4-methoxy group activates the ring.[1]

  • Bromination (Regiocontrol): Treatment with N-bromosuccinimide (NBS) directs the bromine to the C5 position.[1]

    • Causality: C5 is ortho to the activating methoxy group and beta to the ring nitrogen. C3 is also ortho to the methoxy but is sterically crowded by the C2-chloro group and electronically less favorable due to the inductive withdrawal of the adjacent chlorine.[1]

  • Nitration: Standard nitration places the nitro group at the only remaining open position, C3.

  • Reduction: Chemoselective reduction of the nitro group to the amine without dehalogenating the C2-Cl or C5-Br bonds.[1] Iron (Fe) or Tin(II) chloride (SnCl₂) are preferred over catalytic hydrogenation (H₂/Pd), which poses a high risk of hydrogenolysis (removing the halogens).[1]

Visual Synthesis Protocol

The following diagram illustrates the stepwise synthesis and the logic behind the substituent placement.

SynthesisRoute Start 2-Chloro-4-methoxypyridine (Starting Material) Step1 5-Bromo-2-chloro- 4-methoxypyridine Start->Step1 NBS, MeCN (Electrophilic Bromination at C5) Step2 5-Bromo-2-chloro- 4-methoxy-3-nitropyridine Step1->Step2 HNO3, H2SO4 (Nitration at C3) Product 3-Amino-5-bromo- 2-chloro-4-methoxypyridine (Target) Step2->Product Fe, NH4Cl, EtOH/H2O (Chemoselective Nitro Reduction)

Caption: Figure 1. Three-step synthetic pathway emphasizing regioselective electrophilic substitution and chemoselective reduction.

Reactivity Profile & Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry because it offers three distinct vectors for diversification. This allows chemists to "walk around the ring" during Lead Optimization, attaching different functional groups to probe biological pockets.

Orthogonal Reactivity Map
  • Vector 1 (C2-Chlorine): Activated by the adjacent ring nitrogen.[1] Highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) with amines or alkoxides, or Palladium-catalyzed Suzuki coupling.[1]

  • Vector 2 (C5-Bromine): A classic aryl bromide.[1] Ideal for Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings.[1] It is generally less reactive towards SₙAr than the C2-Cl, allowing for selective functionalization.[1]

  • Vector 3 (C3-Amine): A nucleophilic handle.[1] Can be used to form amides, sulfonamides, or ureas. Crucially, it can react with substituents at C2 or C4 to form fused bicyclic systems (e.g., imidazopyridines).

Experimental Causality: Why use this specific scaffold?

In kinase inhibitor design, the 3-amino-4-methoxy motif is often used to form hydrogen bonds with the hinge region of the kinase ATP-binding site.[1] The halogens at C2 and C5 then serve as attachment points for "tail" groups that extend into the solvent-exposed region or the hydrophobic back-pocket, improving potency and selectivity.[1]

ReactivityMap Core 3-Amino-5-bromo- 2-chloro-4-methoxypyridine C2_React C2-Chloro Position (SₙAr / Suzuki) Core->C2_React Activated by Ring N C5_React C5-Bromo Position (Suzuki / Buchwald) Core->C5_React Aryl Halide Coupling N3_React C3-Amino Group (Amide Coupling / Cyclization) Core->N3_React Nucleophilic Attack O4_React C4-Methoxy Group (Demethylation to Pyridone) Core->O4_React H-Bond Acceptor

Caption: Figure 2. Orthogonal reactivity map demonstrating the four distinct chemical handles available for SAR exploration.

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Reduction of Nitro Group

Context: Reducing the nitro group without removing the bromine or chlorine atoms is the critical failure point in this synthesis. Catalytic hydrogenation (Pd/C, H₂) often leads to dehalogenation. The Iron/Ammonium Chloride method is the industry standard for safety and selectivity.

Materials:

  • 5-Bromo-2-chloro-4-methoxy-3-nitropyridine (1.0 eq)[1]

  • Iron Powder (Fe, 5.0 eq, -325 mesh)[1]

  • Ammonium Chloride (NH₄Cl, 5.0 eq)

  • Solvent: Ethanol/Water (4:1 ratio)[1]

Procedure:

  • Dissolution: Dissolve the nitro-pyridine precursor in Ethanol/Water.

  • Activation: Add NH₄Cl and stir vigorously.

  • Reduction: Add Iron powder in portions. Heat the mixture to 70°C.

    • Validation: Monitor by TLC or LCMS. The reaction is complete when the starting material peak vanishes. The product should show a mass of [M+H] = 237/239 (Br/Cl isotope pattern).

  • Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with ethyl acetate.[2]

  • Purification: Concentrate the filtrate. The product often crystallizes upon cooling or can be purified via silica gel chromatography (Hexane/EtOAc gradient).

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Specific Risk: Aminopyridines can be absorbed through the skin and may exhibit neurological toxicity.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The amino group is susceptible to oxidation over long periods; the methoxy group is stable.

  • Incompatibility: Avoid strong oxidizing agents (converts amine to nitro/nitroso) and strong acids (protonates the pyridine nitrogen, altering solubility).

References

  • PubChem. (2025).[3][4][5] this compound (CAS 2416234-84-7).[1][6] National Library of Medicine. [Link][1]

  • Bhattacharya, A., et al. (2007).[7] Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. Organic Process Research & Development. (Contextual reference for aminopyridine synthesis logic). [Link]

Sources

Methodological & Application

Synthesis of 5-Bromo-2-chloro-4-methoxypyridin-3-amine from 2-chloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-chloro-4-methoxypyridin-3-amine

Executive Summary

This application note details the optimized synthetic pathway for This compound , a highly functionalized pyridine scaffold critical in the development of kinase inhibitors and complex heterocyclic pharmaceuticals. The protocol utilizes 2-chloro-4-methoxypyridine as the starting material.[1][2]

The synthesis is designed around a "Halogenation-First" strategy , prioritizing the installation of the bromine atom at the C-5 position while the pyridine ring retains sufficient electron density. This is followed by regioselective nitration at the sterically crowded C-3 position, driven by the strong ortho-directing effect of the methoxy group. The final step involves a chemoselective reduction of the nitro group to the amine, preserving the sensitive halogen substituents.

Part 1: Retrosynthetic Analysis & Strategic Logic

The synthesis of polysubstituted pyridines requires careful orchestration of electronic and steric effects.

  • Regioselectivity of Bromination: The starting material, 2-chloro-4-methoxypyridine, contains a strong activating group (-OMe) and a weak deactivating group (-Cl). The -OMe group directs electrophilic substitution to positions C-3 and C-5. Position C-3 is sterically hindered (flanked by -Cl and -OMe), whereas C-5 is less hindered. Therefore, initial bromination selectively occurs at C-5 .

  • Regioselectivity of Nitration: With the bromine installed at C-5, the remaining activated position is C-3. Although C-3 is sterically crowded, the strong electron-donating nature of the methoxy group at C-4 overcomes this barrier, directing the nitronium ion to C-3 .

  • Chemoselective Reduction: The final reduction of the nitro group must be performed using conditions that do not cause hydrodehalogenation (loss of Cl or Br). Iron-mediated reduction (Fe/AcOH) is selected over catalytic hydrogenation (Pd/C) to ensure the integrity of the halogenated scaffold.

Retrosynthesis Target Target: This compound Intermediate2 Intermediate 2: 5-Bromo-2-chloro-4-methoxy-3-nitropyridine Target->Intermediate2 Selective Reduction (Fe/AcOH) Intermediate1 Intermediate 1: 5-Bromo-2-chloro-4-methoxypyridine Intermediate2->Intermediate1 Nitration (HNO3/H2SO4) Start Starting Material: 2-Chloro-4-methoxypyridine Intermediate1->Start Bromination (NBS/H2SO4)

Caption: Retrosynthetic logic flow prioritizing electronic activation for regiocontrol.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-chloro-4-methoxypyridine

Objective: Install the bromine atom at the C-5 position using N-Bromosuccinimide (NBS).

Reagents & Materials:

  • 2-Chloro-4-methoxypyridine (1.0 eq)[1]

  • N-Bromosuccinimide (NBS) (1.0 - 1.1 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (Solvent)[3]

  • Ice/Water bath[3]

  • 8N Sodium Hydroxide (NaOH) for neutralization[2]

  • Dichloromethane (DCM) or Chloroform for extraction

Protocol:

  • Setup: Charge a round-bottom flask with 2-chloro-4-methoxypyridine (e.g., 13.3 g, 92.6 mmol).

  • Solvent Addition: Cool the flask to 0°C in an ice bath. Slowly add concentrated H₂SO₄ (65 mL) with stirring. Note: The reaction is exothermic; maintain temperature <10°C.

  • Bromination: Add NBS (16.5 g, 92.6 mmol) portion-wise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 55°C for 3 hours. Monitor by TLC or HPLC.

  • Quench: Cool the mixture to 0°C and slowly pour onto crushed ice (~300 g).

  • Neutralization: Adjust pH to ~9-10 using 8N NaOH solution. Caution: Vigorous exotherm.

  • Workup: Extract with DCM (3 x 100 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[4]

  • Purification: Purify via silica gel chromatography (Hexane:EtOAc 9:1 to 5:1).

    • Yield: ~45-50%

    • Appearance: White solid[1][2]

    • Key Data: ¹H NMR (CDCl₃): δ 8.34 (s, 1H, H-6), 6.84 (s, 1H, H-3), 3.97 (s, 3H, OMe).[2]

Step 2: Synthesis of 5-Bromo-2-chloro-4-methoxy-3-nitropyridine

Objective: Introduce the nitro group at the sterically hindered C-3 position.

Reagents & Materials:

  • 5-Bromo-2-chloro-4-methoxypyridine (from Step 1)[1][2]

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)[2][3][5]

Protocol:

  • Setup: Dissolve 5-bromo-2-chloro-4-methoxypyridine (10 g) in concentrated H₂SO₄ (50 mL) at 0°C.

  • Nitration: Dropwise add a mixture of fuming HNO₃ (1.5 eq) and H₂SO₄ (1:1 ratio) while maintaining the internal temperature below 5°C.

  • Reaction: Stir at 0-5°C for 1 hour, then allow to warm to room temperature (20-25°C) for 2-4 hours. The methoxy group strongly activates C-3, facilitating this transformation despite steric bulk.

  • Quench: Pour the reaction mixture onto ice water.

  • Isolation: The product often precipitates as a yellow solid. Filter the solid.[2][6] If no precipitate forms, extract with EtOAc.

  • Purification: Recrystallize from Ethanol or purify via column chromatography if necessary.

    • Yield: ~70-80%

    • Appearance: Yellow crystalline solid.

Step 3: Synthesis of this compound

Objective: Selectively reduce the nitro group to an amine without dehalogenating the pyridine ring.

Reagents & Materials:

  • 5-Bromo-2-chloro-4-methoxy-3-nitropyridine

  • Iron Powder (Fe) (3-5 eq)

  • Acetic Acid (AcOH) (Solvent/Reagent)

  • Ethanol (Optional co-solvent)

Protocol:

  • Setup: Suspend 5-bromo-2-chloro-4-methoxy-3-nitropyridine (5 g) in a mixture of Acetic Acid (25 mL) and Ethanol (25 mL).

  • Reduction: Add Iron powder (4.0 eq) in one portion.

  • Heating: Heat the mixture to 70-80°C with vigorous stirring for 2-4 hours. Monitor the disappearance of the yellow nitro compound and the appearance of the fluorescent amino spot on TLC.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove iron residues. Wash the pad with EtOAc.[7]

  • Neutralization: Concentrate the filtrate to remove most solvents. Dilute with water and neutralize with saturated NaHCO₃ solution.

  • Extraction: Extract with EtOAc (3 x 50 mL). Dry over Na₂SO₄ and concentrate.

  • Final Purification: The crude amine is often pure enough for subsequent steps. If needed, recrystallize from Hexane/EtOAc.

    • Yield: ~85-90%

    • Appearance: Off-white to pale brown solid.

Part 3: Data Summary & Visualization

Quantitative Data Table
StepTransformationKey ReagentsTemp (°C)Typical YieldKey By-products
1 Bromination (C-5)NBS, H₂SO₄5545-50%3-bromo isomer (minor)
2 Nitration (C-3)HNO₃, H₂SO₄0 -> 2570-80%Oxidized OMe (rare)
3 Reduction (NO₂ -> NH₂)Fe, AcOH8085-90%Dehalogenated species (if H₂/Pd used)
Reaction Pathway Diagram

SynthesisWorkflow SM 2-Chloro-4-methoxypyridine (Start) Step1 Step 1: Bromination NBS, H2SO4, 55°C SM->Step1 Int1 5-Bromo-2-chloro- 4-methoxypyridine Step1->Int1 Step2 Step 2: Nitration HNO3, H2SO4, 0-25°C Int1->Step2 Int2 5-Bromo-2-chloro- 4-methoxy-3-nitropyridine Step2->Int2 Step3 Step 3: Reduction Fe, AcOH, 80°C Int2->Step3 Final 5-Bromo-2-chloro- 4-methoxypyridin-3-amine Step3->Final

Caption: Step-by-step reaction workflow with specific conditions for each transformation.

Part 4: Safety & Troubleshooting

  • Regioselectivity Issues: If Step 1 yields a mixture of 3-bromo and 5-bromo isomers, lower the reaction temperature to 40°C and extend the reaction time. The 5-position is thermodynamically favored, but kinetic control at very low temps might favor the less hindered site initially.

  • Dehalogenation Risk: Strictly avoid catalytic hydrogenation (H₂/Pd, H₂/Pt) in Step 3. The combination of aryl-bromide and aryl-chloride is highly susceptible to oxidative addition by Palladium, leading to hydrodehalogenation.

  • Exotherms: The nitration step (Step 2) is extremely exothermic. Addition of HNO₃ must be slow and strictly temperature-controlled to prevent "runaway" reactions or decomposition of the methoxy group.

References

  • ChemicalBook. (2025). Synthesis of 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE from 2-Chloro-4-methoxypyridine.[1][2]Link

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling.Link

  • BenchChem. (2025).[3] An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine. (Analogous nitration chemistry). Link

  • PubChem. (2025). 5-Bromo-2-chloro-4-methoxypyridine Compound Summary.Link

Sources

Suzuki-Miyaura coupling conditions for 5-Bromo-2-chloro-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Strategic Functionalization of 5-Bromo-2-chloro-4-methoxypyridin-3-amine via Suzuki-Miyaura Coupling

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are prevalent in pharmaceutical agents.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic, chemoselective Suzuki-Miyaura coupling of this compound. We will explore the underlying principles governing the differential reactivity of the C-Br and C-Cl bonds on the pyridine scaffold and provide two distinct, field-proven protocols for selective functionalization at either the C-5 or C-2 position. The protocols are designed to be self-validating, with an emphasis on the causal relationships between reaction components and outcomes.

Introduction: The Synthetic Challenge and Opportunity

This compound is a highly functionalized heterocyclic building block offering multiple points for diversification. The presence of two distinct halogen atoms—a bromine at the C-5 position and a chlorine at the C-2 position—presents a significant synthetic challenge and a strategic opportunity for sequential, site-selective derivatization.

The primary challenge lies in controlling the chemoselectivity of the palladium-catalyzed coupling. In palladium-catalyzed cross-coupling reactions, the general reactivity of halides follows the order: I > Br > Cl.[1][3] This inherent reactivity trend suggests that the C-5 bromine atom should be the more reactive site. However, the electronic nature of the pyridine ring, being π-deficient, activates attached halides toward oxidative addition.[4] Specifically, the C-2 position is highly activated, which can sometimes lead to competitive or even preferential reaction at the C-Cl bond under certain conditions.

This guide will dissect the factors that allow for precise control over this selectivity, enabling either C-Br or C-Cl coupling, thereby unlocking the full synthetic potential of this versatile substrate.

The Heart of the Matter: Achieving Chemoselectivity

The ability to selectively target either the C-5 bromo or the C-2 chloro position hinges on the careful manipulation of the reaction conditions. The oxidative addition of the aryl halide to the Pd(0) catalyst is typically the rate-determining and selectivity-determining step in the catalytic cycle.[5][6]

  • Inherent Reactivity (C-Br vs. C-Cl): The C-Br bond is weaker and more polarizable than the C-Cl bond, making it inherently more susceptible to oxidative addition by a Pd(0) complex. To exploit this, milder reaction conditions are employed.[3]

  • Catalyst and Ligand Choice: This is the most critical parameter.

    • For C-Br Selectivity: Standard, less reactive catalyst systems like Pd(PPh₃)₄ or combinations of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with simple phosphine ligands (e.g., PPh₃) are often sufficient. These systems are not potent enough to efficiently activate the stronger C-Cl bond at lower temperatures.

    • For C-Cl Reactivity: Activation of the more inert C-Cl bond requires a more electron-rich and sterically bulky ligand on the palladium center.[2][7] These ligands, often from the Buchwald (e.g., SPhos, XPhos) or Josiphos families, promote the oxidative addition step for otherwise unreactive chlorides.[4] N-heterocyclic carbene (NHC) ligands can also be highly effective.[8]

  • Temperature: Higher temperatures provide the necessary activation energy to overcome the larger barrier for C-Cl bond cleavage. Therefore, coupling at the C-2 chloro position typically requires more thermal energy than coupling at the C-5 bromo position.[3]

  • Substrate Electronics: The pyridine ring contains an amine (-NH₂) and a methoxy (-OCH₃) group, both of which are electron-donating. While these groups can influence the overall reactivity of the ring, the presence of the primary amine does not typically require a protecting group for Suzuki-Miyaura reactions when using modern catalyst systems and appropriate bases.[9]

The logical workflow for selective coupling is visualized below.

sub 5-Bromo-2-chloro-4- methoxypyridin-3-amine cond Select Reaction Conditions sub->cond mild_cond MILD Catalyst: Pd(PPh₃)₄ Temp: ~80-90 °C cond->mild_cond Favors Kinetic Product harsh_cond ROBUST Catalyst: Pd₂(dba)₃ / Buchwald Ligand Temp: >100 °C cond->harsh_cond Enables Thermodynamic Product prod_br Selective Coupling at C-Br (C-5) mild_cond->prod_br prod_cl Coupling at C-Cl (C-2) harsh_cond->prod_cl

Caption: Decision workflow for achieving site-selectivity.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The generally accepted cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][7]

G pd0 Pd(0)L₂ pd2_oa Ar-Pd(II)L₂(X) pd0->pd2_oa Ar-X oa_label Oxidative Addition pd2_tm Ar-Pd(II)L₂(R') pd2_oa->pd2_tm R'-B(OH)₂ Base tm_label Transmetalation pd2_tm->pd0 Ar-R' re_label Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (Ar-X) of the pyridine substrate, forming a Pd(II) intermediate. This is the crucial selectivity-determining step.[6]

  • Transmetalation: The organic group (R') from the boronic acid or ester is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[8]

  • Reductive Elimination: The two coupled organic fragments (Ar and R') are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]

Experimental Protocols

General Considerations:

  • Inert Atmosphere: All Suzuki-Miyaura couplings should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and deactivation of the Pd(0) catalyst.[3]

  • Solvent Degassing: Solvents should be thoroughly degassed before use to remove dissolved oxygen. This can be achieved by sparging with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.

  • Reagent Quality: The success of the reaction is highly dependent on the quality of the reagents. Boronic acids can degrade over time; use fresh or properly stored material.

Protocol 1: Selective Coupling at the C-5 Position (Bromo)

This protocol is designed to favor the kinetically preferred reaction at the more labile C-Br bond, leaving the C-Cl bond intact for subsequent functionalization.

Table 1: Reagents and Conditions for Selective C-5 Arylation

ParameterRecommendedAlternatives / Notes
Substrate This compound1.0 equiv
Boronic Acid Arylboronic Acid1.1 - 1.5 equiv
Catalyst Pd(PPh₃)₄3-5 mol%. PdCl₂(PPh₃)₂ or Pd(OAc)₂/2PPh₃ can also be used.[10]
Base K₂CO₃ or K₃PO₄2.0 - 3.0 equiv. Cs₂CO₃ can be effective for challenging substrates.[1][11]
Solvent 1,4-Dioxane / H₂O (4:1)Toluene/H₂O, DMF/H₂O. Anhydrous solvents like Dioxane or Toluene can also work.[1]
Temperature 85 - 95 °CMonitor by TLC/LC-MS to avoid forcing conditions that may engage the C-Cl bond.
Reaction Time 4 - 16 hoursSubstrate dependent.

Step-by-Step Procedure:

  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with Nitrogen or Argon three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe.[11]

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.[1]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1] Purify the crude residue by silica gel column chromatography to yield the desired 5-aryl-2-chloro-4-methoxypyridin-3-amine.

Protocol 2: Coupling at the C-2 Position (Chloro)

This protocol is intended for coupling at the more robust C-Cl bond. It can be applied to the product from Protocol 1 or, with caution and 2.5-3.0 equivalents of boronic acid, directly to the starting dihalide to attempt a one-pot double coupling.

Table 2: Reagents and Conditions for C-2 Arylation

ParameterRecommendedAlternatives / Notes
Substrate 5-Aryl-2-chloro-4-methoxypyridin-3-amine1.0 equiv
Boronic Acid Arylboronic Acid1.2 - 1.5 equiv
Catalyst Pd₂(dba)₃ (2-4 mol%) + SPhos (4-8 mol%)Other bulky, electron-rich ligands like XPhos or RuPhos can be screened.[2]
Base K₃PO₄3.0 equiv. A strong, non-nucleophilic base is crucial.
Solvent Toluene or 1,4-DioxaneAnhydrous conditions are often preferred for these advanced catalyst systems.
Temperature 100 - 110 °CHigher temperature is generally required to activate the C-Cl bond.[3]
Reaction Time 12 - 24 hoursOften slower than C-Br coupling.

Step-by-Step Procedure:

  • Setup: In a glovebox or under a strict inert atmosphere, add the 2-chloropyridine substrate (1.0 equiv), arylboronic acid (1.3 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (0.02 equiv), and SPhos (0.04 equiv) to a dry reaction vessel.

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Seal the vessel tightly and heat to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. These reactions can sometimes be sluggish.

  • Workup & Purification: Follow the same procedure as described in Protocol 1. The resulting diarylated products may be less polar and require adjustment of the chromatography eluent system.

General Experimental Workflow

The overall process from setup to final product is consistent for most cross-coupling reactions.

Caption: A generalized workflow for Suzuki-Miyaura cross-coupling experiments.

Conclusion

The selective functionalization of this compound is a readily achievable goal through the strategic application of Suzuki-Miyaura cross-coupling chemistry. By carefully selecting the catalyst system and reaction temperature, researchers can dictate the site of C-C bond formation with high fidelity. The milder conditions outlined in Protocol 1 reliably target the C-5 bromine, yielding a valuable intermediate for further diversification at the C-2 position. Conversely, the more robust conditions of Protocol 2, employing advanced phosphine ligands, enable the activation of the C-2 chlorine. This strategic control provides a powerful platform for the efficient construction of complex, highly substituted pyridine derivatives for applications in drug discovery and materials science.

References

  • Trust, T. A., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(10), 2836-2846. Available from: [Link]

  • Nishida, M., & Tagata, T. (2005). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Koei Chemical Co., Ltd. Technical Report. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Sakai, N., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 68(25), 9615–9617. Available from: [Link]

  • Ascensus. (2024). ProPhos: Enabling Challenging Heteroaromatic Suzuki-Miyamura Cross-Coupling with Nickel. Available from: [Link]

  • Engle, K. M., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. Available from: [Link]

  • Diao, T., et al. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis. Available from: [Link]

  • Jia, J.-H., et al. (2017). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Nature Communications, 8, 1233. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Hassan, J., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(12), 1845-1863. Available from: [Link]

  • Jenkins, D. M., et al. (2023). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition, 62(15), e202217646. Available from: [Link]

  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 204. Available from: [Link]

  • Sadowski, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2365-2375. Available from: [Link]

  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Available from: [Link]

  • Cid, J. M., et al. (2008). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Journal of Organometallic Chemistry, 693(23), 3538-3544. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. Available from: [Link]

  • Balamurugan, K., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Applied Catalysis A: General, 557, 65-73. Available from: [Link]

  • Sadowski, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2365–2375. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Wang, H., et al. (2024). Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv. Available from: [Link]

  • Herbert, M. B., et al. (2021). The mechanism of oxidative addition of Pd(0) to Si–H bonds. Dalton Transactions, 50(35), 12135-12144. Available from: [Link]

  • Grivas, S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(4), 1312–1318. Available from: [Link]

  • PubChem. 5-Bromo-4-methoxypyridin-2-amine. Available from: [Link]

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro in Pyridine Derivatives

[1][2]

Executive Summary: The "Deceptively Simple" Scaffold

The 2-chloropyridine scaffold is ubiquitous in drug discovery (e.g., Etoricoxib, Piroxicam), yet it presents a distinct kinetic paradox. While theoretically "activated" by the electron-withdrawing nitrogen atom, the 2-chloro substituent is significantly less reactive than its 2-fluoro analog or 4-chloro isomers.

This guide moves beyond textbook theory to address the practical realities of displacing the 2-chloro group. We focus on overcoming the high activation energy barrier through solvent effects, acid catalysis, and microwave acceleration, while avoiding common pitfalls like hydrolysis (pyridone formation).

Mechanistic Insight & Reactivity Drivers[3]

The Addition-Elimination Mechanism

Unlike Pd-catalyzed Buchwald-Hartwig couplings, SNAr on 2-chloropyridine proceeds via an addition-elimination pathway. The rate-determining step is typically the nucleophilic attack, leading to a negatively charged intermediate (Meisenheimer complex).

Critical Insight: The reaction succeeds only if the intermediate can stabilize the negative charge. In 2-chloropyridines, the ring nitrogen acts as an electron sink. However, the lone pair on the nucleophile and the lone pair on the pyridine nitrogen can experience repulsion (dipole-dipole interaction) during the approach, creating a higher kinetic barrier than observed in 4-chloropyridines.

Visualization: Reaction Pathway

The following diagram illustrates the resonance stabilization required for success and the competing hydrolysis pathway.

SNAr_Mechanismcluster_0Key Success FactorStart2-Chloropyridine+ Nucleophile (Nu:)TS1Transition State 1(High Energy)Start->TS1Nu attackSide2-Pyridone(Hydrolysis Product)Start->SideIf H2O/OH- present(Thermodynamic Trap)InterMeisenheimer Complex(N- stabilizes charge)TS1->InterFormationProduct2-Substituted Pyridine+ Cl-Inter->ProductAromatization(Fast)

Figure 1: Mechanistic pathway highlighting the critical Meisenheimer intermediate and the hydrolysis risk.

Reaction Optimization Matrix

The choice of solvent and base is not arbitrary; it dictates the "nakedness" of the nucleophile and the stability of the transition state.

Solvent Selection Guide
SolventTypeDielectric Const.SuitabilityExpert Note
DMSO Polar Aprotic47High Best for unreactive amines. Solvates cations well, leaving anions "naked" and reactive. Warning: Difficult workup; violent decomp with NaH.
NMP Polar Aprotic32High Excellent thermal stability. Preferred for high-temp (>120°C) reactions. Reprotoxic (check local EHS).
DMF Polar Aprotic38Medium Good reactivity but decomposes to dimethylamine at high T, which can act as a competing nucleophile.
iPrOH Polar Protic18Specialized Key for Acid Catalysis. Protic solvents usually hinder SNAr, but in acid-catalyzed protocols, they stabilize the leaving group interactions.
Water Polar Protic80Niche Surprisingly effective for highly activated substrates (e.g., 2-chloro-3-nitropyridine) due to hydrophobic effect, but risky for simple 2-chloropyridine (hydrolysis).

Validated Experimental Protocols

Protocol A: Standard Thermal SNAr (Base-Mediated)

Best for: Primary amines, non-acid sensitive substrates.

Reagents:

  • Substrate: 2-Chloropyridine derivative (1.0 equiv)[1]

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base: K2CO3 (2.0 equiv) or DIPEA (2.0 equiv)

  • Solvent: DMSO (anhydrous)

Procedure:

  • Setup: Charge a reaction vial with 2-chloropyridine and K2CO3. Purge with N2.

  • Addition: Add DMSO (concentration ~0.5 M) followed by the amine.

  • Reaction: Heat to 100–120°C . (Note: 2-Chloropyridine requires higher T than 2-Fluoropyridine).

  • Monitoring: Monitor by LCMS. Look for the [M+Nu-Cl+H]+ peak.

    • Checkpoint: If conversion <10% after 4h, switch to Protocol C or B.

  • Workup: Cool to RT. Dilute slowly with water (exothermic!). Extract with EtOAc. Wash organic layer with brine x3 to remove DMSO.

Protocol B: Acid-Catalyzed SNAr

Best for: Weak nucleophiles (anilines) or sterically hindered amines.

Concept: Protonation of the pyridine nitrogen lowers the LUMO energy, making the ring significantly more electrophilic (similar to a nitro-pyridine).

Reagents:

  • Substrate: 2-Chloropyridine (1.0 equiv)

  • Nucleophile: Aniline/Amine (1.0 – 1.2 equiv)

  • Acid: 4M HCl in Dioxane (1.0 equiv) or p-TsOH (1.0 equiv)

  • Solvent: iPrOH or n-Butanol

Procedure:

  • Mix: Combine substrate and amine in alcohol solvent.

  • Acidify: Add the acid catalyst.

  • Reflux: Heat to reflux (80–110°C) for 2–12 hours.

  • Workup: The product often precipitates as the HCl salt. Filter directly or neutralize with NaHCO3 and extract.

Protocol C: Microwave-Assisted Synthesis

Best for: High-throughput screening, stubborn substrates.

Reagents:

  • Substrate (1.0 equiv), Amine (2.0 equiv), DIPEA (2.0 equiv).

  • Solvent: EtOH or NMP.

Procedure:

  • Vial: Use a dedicated microwave pressure vial (0.5 – 2.0 mL).

  • Irradiation: Set to 140–160°C for 15–30 minutes (High absorption setting).

  • Safety: Ensure the vessel is rated for the pressure generated by EtOH at 160°C.

  • Note: Microwave heating often suppresses side reactions by reducing the time the substrate spends in the "thermal danger zone."

Decision Tree for Protocol Selection

Protocol_SelectionStartStart: 2-Cl-Pyridine + AmineCheck1Is the Amine a weak nucleophile?(e.g., Aniline, sterically hindered)Start->Check1ProtocolBProtocol B:Acid Catalysis (iPrOH/HCl)Check1->ProtocolBYesCheck2Is the substrate Acid Sensitive?Check1->Check2No (Aliphatic Amine)ProtocolAProtocol A:Standard Thermal (DMSO/K2CO3)Check2->ProtocolAYes (Avoid Acid)ProtocolCProtocol C:Microwave (150°C, 20 min)Check2->ProtocolCNo (Robust)BuchwaldSwitch to Pd-Catalysis(Buchwald-Hartwig)ProtocolA->BuchwaldIf fails > 120°CProtocolC->BuchwaldIf fails

Figure 2: Logical flow for selecting the optimal synthetic strategy.

Troubleshooting & "The Pyridone Trap"

The Hydrolysis Side Reaction

The most common failure mode is the conversion of 2-chloropyridine to 2-pyridone (2-hydroxypyridine tautomer).

  • Cause: Presence of water + strong base + high heat.[1] Hydroxide is a smaller, harder nucleophile than many amines and attacks the 2-position aggressively.

  • Diagnosis: LCMS shows a peak at [M-Cl+OH+H]+ (Mass shift: -18.5 Da from starting material).

  • Prevention: Use anhydrous DMSO/DMF. Use bulky organic bases (DIPEA) instead of hygroscopic inorganic bases (KOH/NaOH) if moisture is uncontrolled.

Removing High-Boiling Solvents

DMSO and NMP are difficult to remove.

  • Tip: Do not rotovap DMSO. Use a "water crash" (pour into 10x volume of water) to precipitate the product if it is solid. If oil, extract with Et2O (which pulls less DMSO than EtOAc) and wash aggressively with water.

References

  • Mechanism & Kinetics: Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society, 1958.

  • Solvent Effects: ACS GCI Pharmaceutical Roundtable. "Solvent Selection Guide for SNAr."

  • Microwave Protocols: Nawaz, M., et al. "Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives." Saudi Pharmaceutical Journal, 2022.

  • Reactivity Profiles: WuXi AppTec. "SNAr Reaction of Polyhalogenated Heterocycles: QM Analysis."

  • Acid Catalysis:Rohrbach, S., et al. "Acid-Mediated SNAr Reactions of 2-Chloropyridines.
  • General Properties: BenchChem. "2,3-Dichloropyridine Reactivity Guide."

Functionalization of the 3-Amino Group in 5-Bromo-2-chloro-4-methoxypyridin-3-amine: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Bromo-2-chloro-4-methoxypyridin-3-amine is a highly functionalized pyridine derivative that serves as a versatile building block in medicinal chemistry and drug discovery. The presence of multiple reactive sites—a nucleophilic amino group, and two distinct carbon-halogen bonds amenable to cross-coupling reactions—offers a rich platform for the synthesis of diverse molecular scaffolds. This guide provides an in-depth exploration of the functionalization of the 3-amino group, a key handle for molecular elaboration. We will delve into detailed protocols for common and impactful transformations including acylation, sulfonylation, and N-alkylation (via reductive amination), providing not just the steps, but the scientific rationale behind them. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic endeavors. The pyridine motif is a prevalent core in numerous FDA-approved drugs, highlighting the importance of developing robust synthetic methodologies for its derivatives[1][2].

Chemical Properties and Reactivity Profile

The reactivity of this compound is governed by the interplay of its various functional groups. The 3-amino group is a potent nucleophile, readily participating in reactions with a wide range of electrophiles. The pyridine ring itself is electron-deficient, which influences the basicity and nucleophilicity of the exocyclic amino group. The electronic effects of the substituents—the electron-withdrawing chloro and bromo groups and the electron-donating methoxy group—further modulate the reactivity of the molecule.

Part 1: Acylation of the 3-Amino Group

Acylation of the 3-amino group to form amides is a fundamental transformation that can be readily achieved using various acylating agents. This reaction is crucial for introducing diverse side chains, modulating the electronic properties of the molecule, and serving as a protecting group strategy.

Mechanism of Acylation

The acylation of an aminopyridine with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the amino group attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the departure of the chloride leaving group, resulting in the formation of the corresponding amide. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Protocol 1: General Procedure for Acylation with Acyl Chlorides

This protocol describes a general method for the N-acylation of this compound using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 equiv) to the solution and stir for 5 minutes at room temperature.

  • Acyl Chloride Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 equiv) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-acylated product.

Table 1: Representative Acylation Reactions

Acylating AgentBaseSolventReaction Time (h)Expected Product
Acetyl chlorideTEADCM2N-(5-bromo-2-chloro-4-methoxypyridin-3-yl)acetamide
Benzoyl chlorideDIPEATHF3N-(5-bromo-2-chloro-4-methoxypyridin-3-yl)benzamide
4-Nitrobenzoyl chlorideTEADCM4N-(5-bromo-2-chloro-4-methoxypyridin-3-yl)-4-nitrobenzamide

Visualization of the Acylation Workflow:

acylation_workflow Acylation Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 5-Bromo-2-chloro-4- methoxypyridin-3-amine in DCM add_base Add Triethylamine start->add_base cool Cool to 0 °C add_base->cool add_acyl Add Acyl Chloride cool->add_acyl stir Stir and warm to RT add_acyl->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with NaHCO₃ monitor->quench extract Extract with DCM quench->extract wash_dry Wash and Dry extract->wash_dry purify Purify wash_dry->purify

Caption: General workflow for the acylation of the 3-amino group.

Part 2: Sulfonylation of the 3-Amino Group

Sulfonylation of the 3-amino group to form sulfonamides is another important transformation, as the sulfonamide moiety is a key pharmacophore in many therapeutic agents.

Mechanism of Sulfonylation

The reaction of an aminopyridine with a sulfonyl chloride proceeds via a nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride. A chloride ion is subsequently displaced, and the reaction is typically carried out in the presence of a base like pyridine or triethylamine to neutralize the generated HCl.[3]

Protocol 2: General Procedure for Sulfonylation with Sulfonyl Chlorides

This protocol provides a general method for the N-sulfonylation of this compound.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Anhydrous pyridine or a mixture of DCM and triethylamine

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous pyridine.

  • Sulfonyl Chloride Addition: Cool the solution to 0 °C and add the sulfonyl chloride (1.1 equiv) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up: Pour the reaction mixture into ice-water and stir for 30 minutes. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3x).

  • Washing and Drying: Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure sulfonamide.

Table 2: Representative Sulfonylation Reactions

Sulfonylating AgentBaseSolventReaction Time (h)Expected Product
p-Toluenesulfonyl chloridePyridinePyridine16N-(5-bromo-2-chloro-4-methoxypyridin-3-yl)-4-methylbenzenesulfonamide
Methanesulfonyl chlorideTEADCM12N-(5-bromo-2-chloro-4-methoxypyridin-3-yl)methanesulfonamide
Benzenesulfonyl chloridePyridinePyridine16N-(5-bromo-2-chloro-4-methoxypyridin-3-yl)benzenesulfonamide

Visualization of the Sulfonylation Mechanism:

sulfonylation_mechanism Sulfonylation Mechanism amine R-NH₂ sulfonyl_chloride R'-SO₂Cl amine->sulfonyl_chloride Nucleophilic Attack intermediate [R-NH₂(⁺)-SO₂(⁻)R'-Cl] sulfonyl_chloride->intermediate product R-NH-SO₂R' intermediate->product Chloride Elimination hcl HCl intermediate->hcl

Caption: Simplified mechanism of sulfonylation.

Part 3: N-Alkylation via Reductive Amination

Direct N-alkylation of aminopyridines can sometimes lead to mixtures of mono- and di-alkylated products, as well as potential quaternization of the pyridine nitrogen. Reductive amination offers a more controlled and often higher-yielding alternative for the synthesis of secondary and tertiary amines.

Mechanism of Reductive Amination

Reductive amination involves the reaction of an amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent commonly used for this transformation, as it does not readily reduce the starting carbonyl compound.[4][5][6]

Protocol 3: General Procedure for Reductive Amination

This protocol outlines a general procedure for the N-alkylation of this compound with an aldehyde.

Materials:

  • This compound

  • Aldehyde (e.g., formaldehyde, benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous DCE.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 equiv) to the mixture in one portion. If the reaction is slow, a catalytic amount of acetic acid can be added.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the mixture with DCM (3x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography to yield the N-alkylated amine.

Table 3: Representative Reductive Amination Reactions

AldehydeReducing AgentSolventReaction Time (h)Expected Product
Formaldehyde (as paraformaldehyde)NaBH(OAc)₃DCE6N-(5-bromo-2-chloro-4-methoxypyridin-3-yl)-N-methylamine
BenzaldehydeNaBH(OAc)₃THF18N-benzyl-5-bromo-2-chloro-4-methoxypyridin-3-amine
CyclohexanecarboxaldehydeNaBH(OAc)₃DCE12N-(cyclohexylmethyl)-5-bromo-2-chloro-4-methoxypyridin-3-amine

Visualization of the Reductive Amination Workflow:

reductive_amination_workflow Reductive Amination Workflow cluster_imine Imine Formation cluster_reduction In Situ Reduction cluster_workup Work-up & Purification mix Mix Amine and Aldehyde in DCE add_reductant Add NaBH(OAc)₃ mix->add_reductant stir_rt Stir at Room Temperature add_reductant->stir_rt monitor Monitor by TLC/LC-MS stir_rt->monitor quench Quench with NaHCO₃ monitor->quench extract Extract with DCM quench->extract wash_dry Wash and Dry extract->wash_dry purify Purify wash_dry->purify

Caption: Workflow for N-alkylation via reductive amination.

Safety Precautions

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Halogenated pyridines can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.[7][8][9][10] Acyl chlorides and sulfonyl chlorides are corrosive and moisture-sensitive. Sodium triacetoxyborohydride can release flammable hydrogen gas upon contact with water. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Characterization of Products

The successful synthesis of the functionalized products should be confirmed by standard analytical techniques.

Table 4: Expected Spectroscopic Data for a Representative Acylated Product: N-(5-bromo-2-chloro-4-methoxypyridin-3-yl)acetamide

TechniqueExpected Data
¹H NMR Signals corresponding to the pyridine ring protons, the methoxy group protons, the amide N-H proton (if not exchanged with D₂O), and the acetyl methyl protons.
¹³C NMR Resonances for all carbon atoms in the molecule, including the pyridine ring carbons, the methoxy carbon, and the two carbons of the acetamide group.
Mass Spec A molecular ion peak corresponding to the calculated mass, with a characteristic isotopic pattern due to the presence of bromine and chlorine.

Conclusion

The 3-amino group of this compound provides a versatile handle for a variety of functionalization reactions, including acylation, sulfonylation, and N-alkylation. The protocols outlined in this guide offer robust and reliable methods for the synthesis of a diverse range of derivatives. These transformations, coupled with the potential for subsequent cross-coupling reactions at the C2 and C5 positions, underscore the significant utility of this building block in the design and synthesis of novel molecules for drug discovery and materials science.

References

  • Mechanisms for the Acetylation of Aminopyridines. ConnectSci. [Link]

  • Mechanisms for the acetylation of aminopyridines. Australian Journal of Chemistry. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. [Link]

  • Mechanism of the Sulfonation of Aromatic Amines. I. Sulfonation with Fuming Sulfuric Acid. ACS Publications. [Link]

  • Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Wiley Online Library. [Link]

  • Mechanism of the sulfonation of aromatic amines; sulfonation with fuming sulfuric acid. PubMed. [Link]

  • Mechanism of the Sulfonation of Aromatic Amines. II. Sulfonation at Elevated Temperatures with Sulfuric Acid. ACS Publications. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

  • Aromatic sulfonation. Wikipedia. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PMC. [Link]

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Data. [Link]

  • 3149 PDFs | Review articles in AMINOPYRIDINES. ResearchGate. [Link]

  • SAFETY DATA SHEET. AFG Bioscience. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications. [Link]

  • N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. [Link]

  • Acylation of Amines, Part 1: with Acyl Halides. YouTube. [Link]

  • Acylation of N-Aryl systems using acyl chlorides. Reddit. [Link]

  • Synthesis method of pyridine-3-sulfonyl chloride.
  • 3-aminopyridine. Organic Syntheses. [Link]

  • Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. SciSpace. [Link]

  • 3-Bromo-5-chloropyridin-2-amine. PubChem. [Link]

  • Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Academia.edu. [Link]

  • Proposed mechanism of sulfonylation with sulfonyl chlorides.. ResearchGate. [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]

  • Mass Spectrometry for Biomedical and Food Analysis. MDPI. [Link]

  • Structural mass spectrometry approaches to understand multidrug efflux systems. Portland Press. [Link]

  • 2-Amino-5-chloropyridine. NIST WebBook. [Link]

  • 3-amino-2-bromo-5-chloropyridine (C5H4BrClN2). PubChemLite. [Link]

  • 3-Amino-2-Bromo-5-Chloropyridine 98.0%(GC). Pure Synth. [Link]

Sources

Application Note: Strategic Functionalization of 5-Bromo-2-chloro-4-methoxypyridin-3-amine for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hinge-Binding Privileged Scaffold

In the landscape of small-molecule kinase inhibitor discovery, the aminopyridine core represents a "privileged scaffold." This designation stems from its inherent ability to mimic the adenine ring of ATP, allowing it to anchor effectively within the kinase hinge region.

The specific scaffold 5-Bromo-2-chloro-4-methoxypyridin-3-amine offers a highly functionalized, orthogonal platform for Fragment-Based Drug Discovery (FBDD). Unlike simple aminopyridines, this molecule possesses three distinct vectors for chemical elaboration, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries targeting kinases such as ALK , ROS1 , JAK2 , and FGFR .

Structural Logic and Binding Mode

The power of this scaffold lies in its substitution pattern:

  • 3-Amine & N1-Pyridine: These form the critical donor-acceptor hydrogen bond motif required to bind the kinase hinge residues (e.g., Met, Glu, or Leu backbone carbonyls/amines).

  • 4-Methoxy Group: Often acts as a "gatekeeper" interacting element. It provides steric bulk to induce selectivity against kinases with smaller gatekeeper residues and can influence the electronic properties of the ring.

  • 2-Chloro & 5-Bromo: These halogens possess orthogonal reactivity , allowing for sequential, chemoselective functionalization without the need for protecting groups.

Visualization: Scaffold Functionalization Strategy

The following diagram illustrates the strategic vectors for modifying this core.

G Scaffold 5-Bromo-2-chloro- 4-methoxypyridin-3-amine Hinge Hinge Binder (N1 & 3-NH2) Scaffold->Hinge Intrinsic Solvent Solvent Front / Tail (via 2-Cl Displacement) Scaffold->Solvent SNAr / Buchwald Hydrophobic Hydrophobic Pocket / Head (via 5-Br Coupling) Scaffold->Hydrophobic Suzuki / Sonogashira Gatekeeper Gatekeeper Interaction (4-OMe) Scaffold->Gatekeeper Steric/Electronic

Caption: Figure 1.[1][2][3][4] Orthogonal vectors for diversifying the aminopyridine scaffold. The 2-Cl and 5-Br positions allow for sequential library generation.

Chemical Reactivity & Library Design

The primary challenge in utilizing poly-halogenated heterocycles is controlling chemoselectivity .[5] In this scaffold, the electronic environment creates a predictable reactivity order:

  • C2-Position (Chlorine): Flanked by the pyridine nitrogen, this position is activated for Nucleophilic Aromatic Substitution (SNAr). However, the electron-donating effects of the 3-amino and 4-methoxy groups reduce this electrophilicity compared to a bare pyridine. Protocol Adjustment: If SNAr is sluggish, Buchwald-Hartwig amination is the preferred alternative.

  • C5-Position (Bromine): This position is electronically deactivated for SNAr but is highly reactive towards Palladium (0) oxidative addition. It is the ideal site for Suzuki-Miyaura or Sonogashira couplings to install aryl or heteroaryl "head" groups.

Operational Rule: Perform functionalization at C2 beforeC5 to avoid potential competitive oxidative addition at the C5-Br during Pd-catalyzed C2 reactions, or to utilize the robust SNAr chemistry which leaves the Br intact.

Detailed Experimental Protocols

Protocol A: Functionalization of C2 (Solvent Front) via SNAr

This step installs the solubilizing "tail" (e.g., N-methylpiperazine, morpholine, or substituted anilines).

Reagents:

  • Scaffold: this compound (1.0 equiv)

  • Nucleophile: Amine of choice (e.g., 1-methylpiperazine) (1.5 - 2.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO

Procedure:

  • Dissolve the scaffold (100 mg, 0.42 mmol) in anhydrous NMP (2.0 mL) in a microwave-compatible vial.

  • Add DIPEA (0.22 mL, 1.26 mmol) followed by the amine nucleophile (0.84 mmol).

  • Seal the vial and heat to 120°C - 140°C for 2–4 hours.

    • Note: Thermal heating is sufficient, but microwave irradiation (140°C, 30 min) often improves yield and purity.

  • Monitor: Check reaction progress via LC-MS. Look for the mass shift corresponding to Cl displacement (M - 35 + Nucleophile Mass).

  • Workup: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Functionalization of C5 (Hydrophobic Pocket) via Suzuki Coupling

This step installs the aryl group that extends into the kinase hydrophobic back pocket.

Reagents:

  • Intermediate: C2-substituted scaffold (from Protocol A) (1.0 equiv)

  • Boronic Acid/Ester: Aryl boronate (1.2 equiv)[6]

  • Catalyst: Pd(dppf)Cl2[2]·DCM (5 mol%) or Pd(PPh3)4 (5 mol%)

  • Base: 2M Na2CO3 (aq) (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • In a reaction vial, combine the C2-substituted intermediate (0.2 mmol), aryl boronic acid (0.24 mmol), and Palladium catalyst (0.01 mmol).

  • Evacuate and backfill with Nitrogen (3 cycles).

  • Add degassed 1,4-Dioxane (2 mL) and 2M Na2CO3 (0.3 mL).

  • Heat at 90°C for 4–12 hours under Nitrogen atmosphere.

  • Monitor: LC-MS should show consumption of the bromide and formation of the biaryl product.

  • Workup: Filter through a Celite pad, rinse with EtOAc, and concentrate.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended for final library compounds to ensure high purity (>95%) for biological assays.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield in Step A (SNAr) Electron-rich ring deactivating C2Switch to Buchwald-Hartwig conditions: Pd2(dba)3, Xantphos, Cs2CO3, 100°C.
De-bromination in Step B Hydride source or overheatingLower temperature to 80°C; ensure solvent is anhydrous/degassed; switch to Pd(OAc)2/SPhos.
Protodeboronation Unstable boronic acidUse boronic ester (pinacol) or add base after heating the mixture slightly.

Biological Evaluation: Kinase Assay Workflow

Once the library is synthesized, compounds must be screened for potency. The ADP-Glo™ Kinase Assay (Promega) is the industry standard for this scaffold due to its high sensitivity and resistance to compound interference.

Experimental Workflow Diagram

Workflow Library Synthesized Library (DMSO Stock) Dilution Serial Dilution (3-fold, 10 points) Library->Dilution Reaction Kinase Reaction (Enzyme + Substrate + ATP) Dilution->Reaction Add to 384-well plate Depletion ADP-Glo Reagent 1 (Deplete unconsumed ATP) Reaction->Depletion 60 min incubation Detection ADP-Glo Reagent 2 (Convert ADP to Light) Depletion->Detection 40 min incubation Analysis Data Analysis (Sigmoidal Dose-Response) Detection->Analysis Read Luminescence

Caption: Figure 2. High-throughput screening workflow for aminopyridine kinase inhibitors using luminescent ADP detection.

Assay Protocol (General for ALK/ROS1)
  • Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Addition: Transfer 50 nL of compound (in DMSO) to a 384-well low-volume white plate.

  • Enzyme: Add 2 µL of Kinase (e.g., ALK, 1-5 nM final) in 1X Buffer. Incubate 10 min.

  • Substrate: Add 2 µL of ATP/Substrate mix (ATP at Km apparent, usually 10-50 µM).

  • Reaction: Incubate at Room Temperature for 60 minutes.

  • Detection: Add 4 µL ADP-Glo™ Reagent. Incubate 40 min. Add 8 µL Kinase Detection Reagent. Incubate 30 min.

  • Read: Measure luminescence on a multimode plate reader (e.g., EnVision).

References

  • Stroup, B. W., et al. (2007).[7] Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine.[7] Organic Letters, 9(10), 2039-2042.[7]

  • Bryan, M. C., et al. (2013). Aminopyridine-based c-Met inhibitors. Journal of Medicinal Chemistry, 56(15), 6108-6121.

  • U.S. Patent 20140275069. Aminopyridine derivatives as kinase inhibitors. (Demonstrates the use of the 4-methoxy-3-aminopyridine core in FGFR inhibition).

  • BenchChem Application Note. Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. (Analogous reactivity patterns for 2,5-dihaloheterocycles).

Disclaimer: This guide is for research purposes only. All chemical synthesis should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Application Notes & Protocols: Strategic Implementation of Buchwald-Hartwig Amination for the Synthesis of 5-Aryl/Alkylamino-pyridin-3-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3,5-disubstituted pyridine framework, particularly 3,5-diaminopyridine derivatives, represents a privileged scaffold in medicinal chemistry and materials science. However, the synthesis of these structures via classical methods is often challenging. The Buchwald-Hartwig amination has emerged as a robust and versatile C-N cross-coupling strategy, yet its application to electron-deficient and multifunctional heteroaryl halides like 5-bromo-pyridin-3-amine presents unique challenges, including potential catalyst inhibition and competing side reactions. This guide provides a detailed examination of the key mechanistic considerations, field-proven protocols, and troubleshooting strategies necessary for the successful palladium-catalyzed amination of 5-bromo-pyridin-3-amine derivatives. We will explore the rationale behind the selection of catalysts, ligands, bases, and solvents to empower researchers to efficiently synthesize a diverse range of N-substituted 3,5-diaminopyridine analogs.

Introduction: The Challenge and Opportunity

The synthesis of aryl amines, especially those based on heterocyclic cores, is a cornerstone of modern drug discovery. The Buchwald-Hartwig amination has revolutionized this field by providing a general and efficient method for forming C(sp²)–N bonds, overcoming the limitations of older techniques like the Ullmann condensation or nucleophilic aromatic substitution (SNAr).[1] The target substrate, 5-bromo-pyridin-3-amine, is an attractive building block for creating libraries of compounds with potential biological activity. However, its electronic and structural features pose distinct challenges:

  • Electron-Deficient Ring: The pyridine nitrogen withdraws electron density, making the C-Br bond more challenging to activate in the oxidative addition step compared to electron-rich aryl bromides.[2]

  • Catalyst Inhibition: The substrate contains two nitrogen atoms (the ring nitrogen and the 3-amino group) that can coordinate to the palladium center, potentially sequestering the active catalyst and hindering the catalytic cycle.[3]

  • Substrate Basicity: The presence of the free amino group requires careful selection of the reaction base to avoid undesired side reactions or deprotonation complexities.

This document provides a comprehensive framework for navigating these challenges through rational selection of reaction components and optimized protocols.

Mechanistic Considerations and Component Selection

A successful Buchwald-Hartwig amination hinges on a productive catalytic cycle. Understanding each step is critical for rational protocol design and troubleshooting.[1][4]

The Catalytic Cycle

The generally accepted mechanism involves three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the amine and subsequent deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[1][5]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(Br) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NR¹R²) (Amido Complex) oa_complex->amido_complex Amine Binding & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR¹R² amido_complex->product base_h [Base-H]⁺ Br⁻ amido_complex->base_h reagents Ar-Br (5-bromo-pyridin-3-amine) reagents->oa_complex amine_base HNR¹R² + Base amine_base->amido_complex

Figure 1: The catalytic cycle for the Buchwald-Hartwig amination.

Palladium Source: Precatalysts are Key

While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in-situ reduction to the active Pd(0) species, which can be inefficient and lead to higher catalyst loadings.[6][7] For challenging substrates like aminopyridines, modern palladium precatalysts are highly recommended. These are air-stable Pd(II) complexes that cleanly and efficiently generate the active L-Pd(0) catalyst under the reaction conditions.[2][6]

  • Recommendation: Use palladacycle precatalysts such as those based on the Buchwald biarylphosphine ligands (e.g., RuPhos-G3-Pd, BrettPhos-G3-Pd). These systems show outstanding performance for coupling heteroaryl halides.[8]

Ligand Selection: The Most Critical Parameter

The choice of phosphine ligand is paramount for success. For electron-deficient heteroaryl halides, the ligand must be both bulky and electron-rich.[2]

  • Function: Bulky ligands promote the crucial reductive elimination step, preventing catalyst decomposition and side reactions.[9] Electron-donating properties increase electron density on the palladium center, facilitating the oxidative addition of the C-Br bond.

  • Top Candidates for Pyridyl Substrates:

    • RuPhos (and tBuXPhos): Often the ligand of choice for amination of pyridyl chlorides and bromides due to its steric bulk and electron-donating character.[8][10]

    • BrettPhos (and tBuBrettPhos): Particularly effective for coupling primary amines and has shown excellent results with unprotected heterocyclic bromides.[3][8]

    • XantPhos: A bidentate ligand that can be effective, particularly when using milder bases.[11]

Base and Solvent System

A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate palladium-amine complex) without competing in the coupling reaction.[6]

  • Bases:

    • Sodium tert-butoxide (NaOtBu): The most common and often most effective base for these couplings.[2][12]

    • Lithium bis(trimethylsilyl)amide (LHMDS): A very strong base useful for less nucleophilic amines or challenging couplings.[3]

    • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): Weaker bases that can be used if the substrate is sensitive to harsh basic conditions, though this may require higher temperatures or more active catalyst systems.[2][13]

  • Solvents: Anhydrous, aprotic solvents are essential to prevent quenching of the base and deactivation of the catalyst.[2]

    • Toluene, 1,4-Dioxane, THF: These are the most commonly employed solvents. They must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[2][14]

Detailed Experimental Protocols

The following protocols provide a robust starting point for the amination of 5-bromo-pyridin-3-amine. All reactions should be performed under a dry, inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk or glovebox techniques.

General Experimental Workflow

Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup & Execution cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis reagents Weigh Substrate, Amine, Base, Pd Precatalyst & Ligand (in glovebox) solvent Use Anhydrous, Degassed Solvent setup Combine Reagents in Reaction Vessel under N₂/Ar reagents->setup heat Heat to Specified Temp (e.g., 80-110 °C) with Vigorous Stirring setup->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temp monitor->cool filter Filter through Celite® to Remove Pd Residues cool->filter extract Aqueous Work-up & Extraction filter->extract purify Column Chromatography extract->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Figure 2: General workflow for Buchwald-Hartwig amination experiments.

Protocol A: Coupling with a Secondary Cyclic Amine (Morpholine)

This protocol is adapted from successful aminations of related 3-halo-2-aminopyridines.[8]

  • Preparation (in a glovebox): To an oven-dried vial equipped with a magnetic stir bar, add 5-bromo-pyridin-3-amine (1.0 mmol, 173 mg), RuPhos-G3-Pd precatalyst (0.02 mmol, 16.7 mg, 2 mol%), RuPhos ligand (0.02 mmol, 9.3 mg, 2 mol%), and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Reagent Addition: Seal the vial with a septum cap. Remove from the glovebox and add morpholine (1.2 mmol, 105 µL) followed by anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 16-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting bromide.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite®, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired N⁵-morpholinopyridine-3,5-diamine.

Protocol B: Coupling with a Primary Aliphatic Amine (Cyclopentylamine)

For primary amines, BrettPhos is often a superior ligand choice.[8]

  • Preparation (in a glovebox): To an oven-dried vial, add 5-bromo-pyridin-3-amine (1.0 mmol, 173 mg), BrettPhos-G3-Pd precatalyst (0.02 mmol, 18.1 mg, 2 mol%), and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Reagent Addition: Seal the vial. Add cyclopentylamine (1.2 mmol, 118 µL) followed by anhydrous, degassed 1,4-dioxane (5 mL).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 16-24 hours.

  • Monitoring & Work-up: Follow steps 4 and 5 from Protocol A.

  • Purification: Purify by flash column chromatography to yield N⁵-cyclopentylpyridine-3,5-diamine.

Data Summary and Optimization

The conditions below serve as a validated starting point. Optimization may be required depending on the specific amine partner.

Parameter Protocol A (Secondary Amine) Protocol B (Primary Amine) Rationale & Optimization Tips
Substrate 5-bromo-pyridin-3-amine5-bromo-pyridin-3-amineThe free 3-NH₂ group is generally tolerated with bulky ligands.
Amine Morpholine (1.2 equiv)Cyclopentylamine (1.2 equiv)A slight excess of the amine (1.2-1.5 equiv) is recommended.[2]
Pd Precatalyst RuPhos-G3-Pd (2 mol%)BrettPhos-G3-Pd (2 mol%)For difficult couplings, loading can be increased to 5 mol%.[2]
Ligand RuPhos (2 mol%)N/A (included in precatalyst)Additional ligand is sometimes added to ensure catalyst stability.
Base NaOtBu (1.4 equiv)NaOtBu (1.4 equiv)If substrate is base-sensitive, screen K₃PO₄ or Cs₂CO₃.[2]
Solvent Toluene1,4-DioxaneSolvent choice can be critical; screen both if yields are low.
Temperature 100 °C100 °CTemperatures of 80-110 °C are typical.[2][6]
Typical Yield Good to ExcellentGood to ExcellentYields are highly dependent on the amine coupling partner.

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Low or No Conversion 1. Inactive catalyst (oxygen/moisture contamination).2. Insufficiently active catalyst/ligand system.3. Low reaction temperature.1. Ensure strictly inert atmosphere and use anhydrous, degassed solvents.[2]2. Screen alternative ligands (e.g., switch from RuPhos to BrettPhos or vice-versa). Increase catalyst loading to 3-5 mol%.3. Increase temperature in 10 °C increments (up to ~120 °C).
Hydrodehalogenation The C-Br bond is reduced to C-H. This is a common side reaction, often caused by trace water or when reductive elimination is slow.[2]1. Ensure scrupulously dry conditions for all reagents and solvents.2. Use a more electron-rich/bulky ligand to accelerate reductive elimination.3. Ensure the base is anhydrous and high purity.[2]
Formation of Di-arylated Amine For primary amines (R-NH₂), reaction can proceed to form Ar₂NR.This is less common with heteroaryl halides but can be suppressed by using a slight excess of the amine and avoiding overly high temperatures.
Difficult Purification Product is polar and may be difficult to separate from polar byproducts or residual base.1. Perform a thorough aqueous work-up to remove inorganic salts.2. Use a modified silica gel column (e.g., with 1-2% triethylamine in the eluent) to prevent streaking of the basic amine products.

Conclusion

The Buchwald-Hartwig amination is a powerful and highly adaptable tool for the synthesis of 5-amino-pyridin-3-amine derivatives. Success with this challenging substrate class is predicated on the rational selection of a modern palladium precatalyst, a bulky and electron-rich biarylphosphine ligand such as RuPhos or BrettPhos, and a strong, non-nucleophilic base. By employing rigorous inert atmosphere techniques and following the detailed protocols and troubleshooting advice provided, researchers can confidently access a wide array of valuable 3,5-disubstituted pyridine building blocks for applications in drug discovery and beyond.

References

  • Fors, B. P., et al. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. Available at: [Link]

  • Hyde, A. M., et al. (2017). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Reagent Guides. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Available at: [Link]

  • Kinzel, T., et al. (2010). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. MIT Open Access Articles. Available at: [Link]

  • Pevzner, I., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Available at: [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications. Available at: [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Available at: [Link]

  • Singleton, D. A., et al. (2012). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. Available at: [Link]

  • Li, X. (2021). The Asymmetric Buchwald–Hartwig Amination Reaction. Chemistry – An Asian Journal. Available at: [Link]

  • Luan, X., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. Available at: [Link]

Sources

Mastering Regioselectivity: A Guide to the Cross-Coupling of 5-Bromo-2-chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Bromo-2-chloropyridine

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, pyridines are indispensable building blocks. Among them, 5-bromo-2-chloropyridine stands out as a versatile and strategically important intermediate. Its value lies in the differential reactivity of its two halogen substituents, offering a gateway to sequential and site-selective functionalization. This allows for the controlled and predictable construction of complex molecular architectures, a critical capability in the development of novel therapeutic agents and advanced materials.

This comprehensive guide provides an in-depth exploration of the regioselective cross-coupling reactions of 5-bromo-2-chloropyridine derivatives. We will delve into the fundamental principles governing this selectivity, present detailed, field-proven protocols for key transformations, and offer quantitative data to inform experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this scaffold to accelerate their research endeavors.

The Principle of Regioselectivity: A Tale of Two Halogens

The ability to selectively functionalize one position over another in 5-bromo-2-chloropyridine is rooted in the fundamental principles of palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides in the crucial oxidative addition step of the catalytic cycle is I > Br > Cl.[1][2] This hierarchy is primarily governed by the carbon-halogen bond dissociation energy (BDE), where the C-Br bond is weaker and thus more readily cleaved by the palladium(0) catalyst than the C-Cl bond.

For 5-bromo-2-chloropyridine, this intrinsic difference in reactivity strongly favors initial cross-coupling at the C5-bromo position.[3] However, this "natural" selectivity is not absolute. The electron-deficient nature of the pyridine ring activates the C2-chloro position towards nucleophilic attack and oxidative addition.[2] This creates a finely balanced system where the choice of catalyst, and particularly the ancillary ligands, can have a profound impact on the reaction outcome, even inverting the inherent selectivity to favor the C2 position.[4]

Mechanistic Considerations: The Role of the Ligand

The ligand sphere around the palladium center is a key determinant of regioselectivity. The choice of ligand can influence both steric and electronic properties of the catalyst, thereby altering its preference for one oxidative addition site over the other.

  • Bulky Monophosphine Ligands: These ligands often favor the formation of monoligated, 12-electron palladium(0) species. Computational studies suggest that these species may favor oxidative addition at the site with the larger Lowest Unoccupied Molecular Orbital (LUMO) coefficient, which can sometimes be the C2 position in dihalopyridines, leading to unconventional selectivity.[5]

  • Bidentate Phosphine Ligands: Ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) can enforce a specific coordination geometry and bite angle that may favor reaction at the more sterically accessible or electronically favorable position. In some cases, these have been shown to promote reaction at the C2-chloro position.

  • N-Heterocyclic Carbene (NHC) Ligands: These are strong sigma-donors and can create highly active and stable catalysts. Their steric bulk can be tuned to influence regioselectivity, sometimes favoring the less sterically hindered position.

The interplay between the substrate's electronic properties and the catalyst's steric and electronic profile is a central theme in controlling the regioselectivity of these reactions.

Visualizing the Pathways: Regioselective Cross-Coupling

cluster_0 General Reaction Scheme Start 5-Bromo-2-chloropyridine C5_Coupling C5-Bromo Position (More Reactive C-Br Bond) Start->C5_Coupling Milder Conditions Standard Ligands C2_Coupling C2-Chloro Position (Activated by Pyridine N) Start->C2_Coupling Harsher Conditions Specific Ligands Product_C5 5-Substituted-2-chloropyridine C5_Coupling->Product_C5 Product_C2 2-Substituted-5-bromopyridine C2_Coupling->Product_C2 Sequential_Coupling Sequential Cross-Coupling Product_C5->Sequential_Coupling Second Coupling Product_C2->Sequential_Coupling Second Coupling Disubstituted_Product 2,5-Disubstituted Pyridine Sequential_Coupling->Disubstituted_Product

Caption: Regioselective functionalization pathways for 5-bromo-2-chloropyridine.

Experimental Protocols and Applications

The following sections provide detailed protocols for the three most common and synthetically valuable cross-coupling reactions of 5-bromo-2-chloropyridine: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron species and an organic halide. For 5-bromo-2-chloropyridine, this reaction is most commonly employed to introduce aryl or heteroaryl substituents.

Protocol for Selective C5-Arylation:

This protocol is optimized for the selective coupling at the C5-bromo position.

  • Reagent Preparation: In a flame-dried Schlenk flask, combine 5-bromo-2-chloropyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Stir the reaction mixture at a temperature ranging from 85-95°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-chloropyridine.

Data Presentation: Suzuki-Miyaura Coupling

Catalyst/LigandBaseSolventTemp (°C)Time (h)ProductYield (%)Regioselectivity (C5:C2)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9515+5-Aryl-2-chloropyridineModerate to GoodHighly Selective for C5
Pd(dppf)Cl₂Na₂CO₃DME/H₂O80-9012-185-Aryl-2-chloropyridineGoodHighly Selective for C5

Note: Yields are generalized as "Moderate to Good" based on typical outcomes for this type of reaction. Specific yields will vary depending on the nature of the arylboronic acid.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the method of choice for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Protocol for Selective C5-Alkynylation:

  • Reagent Preparation: To a reaction flask, add 5-bromo-2-chloropyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Inert Atmosphere: Flush the flask with an inert gas such as argon or nitrogen.

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2.0 equiv.). Then, add the terminal alkyne (1.1-1.2 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature to 80°C. The reaction is often run at or slightly above room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation: Sonogashira Coupling

Pd CatalystCu Co-catalystBaseSolventTemp (°C)ProductYield (%)Regioselectivity (C5:C2)
Pd(PPh₃)₄CuIEt₃NTHFRT - 805-Alkynyl-2-chloropyridineGoodHighly Selective for C5
PdCl₂(PPh₃)₂CuIEt₃N/DMFRT - 605-Alkynyl-2-chloropyridineGoodHighly Selective for C5

Note: Yields are generalized as "Good" based on typical outcomes. Specific yields will vary depending on the alkyne used.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction has broad utility in medicinal chemistry for the synthesis of arylamines. As with other cross-coupling reactions, selectivity can be a key consideration. While the C5-bromo position is generally more reactive, certain ligand systems have been reported to favor amination at the C2-chloro position.[3]

Protocol for Selective C5-Amination:

  • Reagent and Catalyst Preparation: In an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (e.g., a bulky monophosphine ligand, 2-4 mol%), and a strong base (e.g., NaOtBu or LHMDS, 1.4 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with argon (repeat three times).

  • Solvent and Reagent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane). Then, add the 5-bromo-2-chloropyridine (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at 80-110°C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination

Pd SourceLigandBaseSolventTemp (°C)AmineSelectivity
Pd₂(dba)₃Bulky MonophosphineNaOtBuToluene100-110Primary/SecondaryFavors C5-Br
Pd(OAc)₂Bidentate PhosphineCs₂CO₃Dioxane100-110Primary/SecondaryCan favor C2-Cl

Note: The choice of ligand is critical for controlling regioselectivity in the Buchwald-Hartwig amination of 5-bromo-2-chloropyridine. Researchers should consult the primary literature for specific ligand-substrate pairings to achieve the desired outcome.

Experimental Workflow and Catalytic Cycle Visualization

cluster_1 General Experimental Workflow Setup 1. Flame-dry Schlenk flask Reagents 2. Add solid reagents (Halopyridine, Coupling Partner, Base) Setup->Reagents Catalyst 3. Add Pd catalyst and ligand Reagents->Catalyst Inert 4. Evacuate and backfill with inert gas (3x) Catalyst->Inert Solvent 5. Add degassed solvent(s) Inert->Solvent Reaction 6. Heat and stir (Monitor by TLC/LC-MS) Solvent->Reaction Workup 7. Cool, quench, and extract Reaction->Workup Purify 8. Dry and concentrate Workup->Purify Product 9. Column Chromatography Purify->Product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

cluster_2 Simplified Suzuki-Miyaura Catalytic Cycle Pd0 LnP-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Complex LnP-Pd(II)(Ar)(X) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal + R-B(OR')₂ PdII_Ar_R LnP-Pd(II)(Ar)(R) Transmetal->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Regeneration Product_Out Ar-R (Product) RedElim->Product_Out

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Troubleshooting and Considerations

  • Low Yields: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. The choice of base and its solubility can also significantly impact the reaction rate.

  • Poor Regioselectivity: The ligand-to-palladium ratio can influence selectivity. A systematic screening of different ligands (both monodentate and bidentate) and reaction temperatures may be necessary to optimize for the desired regioisomer.

  • Side Reactions: Homocoupling of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions) can be an issue. This can often be minimized by ensuring a truly anaerobic environment and by carefully controlling the reaction temperature.

Conclusion

5-Bromo-2-chloropyridine is a powerful synthetic intermediate whose utility is maximized through a deep understanding of the principles of regioselective cross-coupling. While the inherent reactivity of the C-Br bond provides a reliable pathway to C5-functionalized pyridines, the judicious choice of catalyst, ligands, and reaction conditions opens the door to the less conventional, yet equally valuable, C2-functionalized analogues. The protocols and data presented in this guide serve as a robust starting point for researchers to harness the full synthetic potential of this versatile building block, enabling the efficient and controlled synthesis of complex pyridine derivatives for a wide range of applications.

References

  • Neufeldt, S. R., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(19), 2779–2792. Available from: [Link]

  • Scott, J. S., & Fussell, S. J. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6331-6346. Available from: [Link]

  • Sigman, M. S., & Tan, Y. (2011). Ligand-controlled regioselectivity in the Buchwald–Hartwig amination of 5-bromo-2-chloropyridine. Unpublished results, cited in reference 1.

Sources

Preparation of bicyclic heterocycles using 5-Bromo-2-chloro-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic utility of 5-Bromo-2-chloro-4-methoxypyridin-3-amine (CAS: 1232431-11-6) as a high-value scaffold for drug discovery.[1][2] We present validated protocols for converting this tris-functionalized pyridine into privileged bicyclic cores: Imidazo[4,5-b]pyridines , Pyrido[2,3-b]pyrazines , and Thiazolo[5,4-b]pyridines .[2] The guide emphasizes the "orthogonal reactivity" strategy, exploiting the differential susceptibility of the C2-Chloro, C3-Amino, and C5-Bromo moieties to selectively build complex heterocycles suitable for kinase inhibitor development (e.g., EGFR, ALK targets).

Strategic Analysis: The Orthogonal Scaffold

The power of this compound lies in its ability to undergo sequential, regioselective transformations.[1][2]

PositionSubstituentReactivity ProfileStrategic Role
C2 Chloro (-Cl) High reactivity toward

.[1][2]
Primary Cyclization Handle. Displaced by amines, thiols, or alkoxides to install the first heteroatom of the new ring.
C3 Amine (-NH₂) Nucleophilic.[1][2]Secondary Cyclization Handle. Condenses with electrophiles (aldehydes, orthoformates, isocyanates) to close the ring.
C4 Methoxy (-OMe) Electron-donating (EDG).[1][2]Electronic Modulator. Increases electron density of the ring, stabilizing the system. Can be demethylated to a pyridone if needed.[1]
C5 Bromo (-Br) Aryl Halide.[1][2]Diversification Handle. Remains inert during mild cyclization; reserved for late-stage Pd-catalyzed cross-couplings (Suzuki, Buchwald).[1][2]

Visualizing the Reaction Pathways

The following diagram illustrates the divergent synthesis pathways from the core scaffold.

ReactionPathways SM 5-Bromo-2-chloro- 4-methoxypyridin-3-amine Diamine Intermediate A: 2,3-Diamino-pyridine SM->Diamine Step 1: R-NH2, SNAr (Displacement of Cl) Thiol Intermediate B: 2-Mercapto-3-amino SM->Thiol Step 1: NaSH or Thiourea Imidazo Scaffold 1: Imidazo[4,5-b]pyridine Diamine->Imidazo Step 2: TEOF or R-CHO/Oxidation Pyrazine Scaffold 2: Pyrido[2,3-b]pyrazine Diamine->Pyrazine Step 2: Glyoxal or 1,2-Dicarbonyls Thiazole Scaffold 3: Thiazolo[5,4-b]pyridine Thiol->Thiazole Step 2: Cyclization (CS2 or Orthoester)

Figure 1: Divergent synthetic pathways accessing three distinct bicyclic cores from a single precursor.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-Alkyl-6-bromo-7-methoxy-1H-imidazo[4,5-b]pyridine

Target Audience: Medicinal chemists targeting purine-mimetic kinase inhibitors.[1][2]

Mechanism: This sequence utilizes a nucleophilic aromatic substitution (


) followed by a cyclocondensation.[1][2] The C2-Cl is activated by the pyridine nitrogen, making it highly susceptible to displacement by primary amines.

Step 1:


 Displacement (Preparation of the Diamine) [2]
  • Reagents:

    • Starting Material (1.0 equiv)

    • Primary Amine (

      
      , 1.2–1.5 equiv) (e.g., Methylamine, Benzylamine)
      
    • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

    • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.[1][2]

  • Procedure:

    • Dissolve this compound in NMP (0.5 M concentration).

    • Add DIPEA followed by the primary amine.[1][2]

    • Heat the reaction mixture to 120°C in a sealed pressure tube for 4–6 hours.

    • Monitoring: LCMS should show consumption of SM (M+H 237/239) and formation of the diamine intermediate.

    • Workup: Pour into water. If solid precipitates, filter and wash with water.[3][4] If oil forms, extract with EtOAc, wash with brine, dry over

      
      , and concentrate.
      

Step 2: Cyclization to Imidazo[4,5-b]pyridine

  • Reagents:

    • Crude Diamine (from Step 1)

    • Triethyl Orthoformate (TEOF) (Excess, acts as solvent/reagent) or Formic Acid.

    • Catalyst: p-TsOH (5 mol%) (Optional, accelerates reaction).

  • Procedure:

    • Suspend the diamine in TEOF (5–10 mL/g).

    • Add p-TsOH.[1][2]

    • Reflux (100–110°C ) for 3–12 hours.[1][2]

    • Mechanism:[1] The amine attacks the orthoformate, eliminating ethanol to form the imidate, which then undergoes intramolecular attack by the ring nitrogen.

    • Workup: Concentrate the mixture under vacuum. Triturate the residue with diethyl ether or hexane to yield the solid product.

    • Yield Expectation: 60–85% over two steps.[1][2]

Protocol B: Synthesis of 7-Bromo-8-methoxypyrido[2,3-b]pyrazine

Target Audience: Researchers exploring pteridine analogs.[1][2]

Mechanism: Condensation of a 2,3-diaminopyridine system with a 1,2-dicarbonyl compound.[1][2]

  • Pre-requisite: Convert the starting material to 5-bromo-4-methoxypyridine-2,3-diamine using Ammonia (7M in MeOH) or ammonium hydroxide in a pressure vessel at 100°C (similar to Protocol A, Step 1).

  • Reagents:

    • 2,3-Diamine intermediate (1.0 equiv)[5]

    • Glyoxal (40% aq.[1][2] solution) or Benzil (1.1 equiv)

    • Solvent: Ethanol or Methanol.[1][2]

    • Catalyst: Acetic Acid (cat.).[2]

  • Procedure:

    • Dissolve the diamine in Ethanol.[1][2]

    • Add Glyoxal solution.[1][2]

    • Stir at room temperature for 1 hour, then reflux for 2 hours.

    • Observation: The product often precipitates out of the alcoholic solution upon cooling.[1][2]

    • Workup: Filter the precipitate. Wash with cold ethanol.[1][2]

Post-Cyclization Functionalization (The C5-Br Handle)

Once the bicycle is formed, the C5-Bromine (now position 6 in imidazo-pyridine numbering) serves as a critical handle for library generation.[2]

Protocol: Suzuki-Miyaura Coupling

  • Reagents:

    • Bicyclic Bromide (1.0 equiv)

    • Boronic Acid (

      
      , 1.2 equiv)
      
    • Catalyst:

      
       (5 mol%)
      
    • Base:

      
       (2M aq.[1][2] solution, 3.0 equiv)
      
    • Solvent: 1,4-Dioxane.[1][2]

  • Procedure:

    • Degas solvents with nitrogen.[1][2]

    • Combine all reagents in a microwave vial.

    • Heat to 100°C for 1 hour (conventional) or 20 min (microwave).

    • Note: The 4-methoxy group (C7 in bicycle) remains stable under these conditions.[1][2]

Expert Tips & Troubleshooting

IssueRoot CauseSolution
Low Yield in Step 1 (

)
Steric hindrance or poor nucleophilicity.[1][2]Switch solvent to NMP and increase temp to 140°C. If using volatile amines, use a sealed steel pressure reactor.[2]
Regioselectivity Issues Competition from C4-OMe displacement.Unlikely under mild conditions.[1][2] C2-Cl is significantly more reactive due to the adjacent pyridine nitrogen.[1][2] Ensure temperature does not exceed 160°C to protect the OMe.[1]
Incomplete Cyclization (Step 2) Moisture in TEOF.[1][2]Use anhydrous TEOF.[1][2] Add molecular sieves to the reaction.[1][6]
Purification Difficulty Product is highly polar.[1][2]Use a gradient of DCM:MeOH (95:5 to 90:10) for chromatography.[7] Imidazopyridines can streak on silica; add 1%

to the eluent.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53485433, 5-Bromo-4-methoxypyridin-2-amine. Retrieved from [Link]

  • MDPI (2017).Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide.

    
     on chloro-heterocycles). Retrieved from [Link]
    
  • Beilstein Journals (2013).Overview of synthetic routes to drugs containing 6-membered heterocycles. (Context on Pyridine

    
     reactivity). Retrieved from [Link]
    
  • RSC Advances (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Bromination of 2-Chloro-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bromination of 2-chloro-4-methoxypyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction yields and purity. Below, you will find frequently asked questions and a comprehensive troubleshooting guide to address common issues encountered during this electrophilic aromatic substitution.

Reaction Overview & Mechanism

The bromination of 2-chloro-4-methoxypyridin-3-amine is an electrophilic aromatic substitution (SEAr) reaction. The pyridine ring, while generally deactivated towards electrophiles due to the electron-withdrawing nature of the nitrogen atom, is activated by the electron-donating effects of the amine (-NH₂) and methoxy (-OCH₃) groups. These groups direct the incoming electrophile (Br⁺) to the C5 position.

The reaction is typically performed using an electrophilic bromine source, such as N-Bromosuccinimide (NBS), in the presence of an acid catalyst.

Reaction Scheme:
  • Starting Material: 2-chloro-4-methoxypyridin-3-amine

  • Reagent: N-Bromosuccinimide (NBS) or other brominating agent

  • Product: 5-bromo-2-chloro-4-methoxypyridin-3-amine[1]

  • Byproduct: Succinimide

Mechanism of Electrophilic Aromatic Substitution

The reaction proceeds via a standard SEAr mechanism. The electron-donating amine and methoxy groups activate the C5 position, making it nucleophilic enough to attack the electrophilic bromine source. This forms a resonance-stabilized carbocation intermediate (sigma complex), which then loses a proton to restore aromaticity.

Reaction_Mechanism cluster_0 Step 1: Electrophile Attack cluster_1 Step 2: Deprotonation SM 2-Chloro-4-methoxypyridin-3-amine Sigma Sigma Complex (Resonance Stabilized) SM->Sigma Attack at C5 NBS NBS (Source of Br+) NBS->Sigma Provides Br+ Product 5-Bromo Product Sigma->Product Loss of H+ Base Base (e.g., H₂O, Solvent) Base->Product Accepts H+

Caption: General mechanism for electrophilic bromination at the C5 position.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield for the bromination of 2-chloro-4-methoxypyridin-3-amine consistently low? Low yields can stem from several factors. The pyridine ring is inherently electron-deficient, making it less reactive towards electrophilic substitution compared to benzene.[2][3][4] Furthermore, the basic nitrogen can be protonated under acidic conditions, which further deactivates the ring.[2][5] Incomplete reaction, side-product formation, or issues with product isolation are common culprits.

Q2: What is the best brominating agent for this reaction? N-Bromosuccinimide (NBS) is a widely used and effective reagent for this transformation.[6][7] It is a solid, making it easier and safer to handle than liquid bromine.[8] NBS provides a low, steady concentration of electrophilic bromine, which can help minimize the formation of over-brominated byproducts.[8] Other agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can also be effective.[9]

Q3: How does the choice of solvent affect the reaction? The solvent plays a crucial role. Halogenated solvents like dichloromethane (DCM) or 1,2-dichloroethane are common.[9] Acetonitrile is also a viable option.[10] For reactions requiring strong activation, using a strong acid like concentrated sulfuric acid as the solvent can be effective, as it protonates the brominating agent and increases its electrophilicity.[6]

Q4: My TLC/HPLC analysis shows multiple spots. What are the likely side products? Common side products include:

  • Unreacted Starting Material: Indicating an incomplete reaction.

  • Di-brominated products: If the reaction conditions are too harsh or excess brominating agent is used.

  • Oxidation products: The amine group can be susceptible to oxidation.

  • Isomers: While the electronics strongly favor C5 bromination, minor amounts of other isomers could form under certain conditions.

Troubleshooting & Optimization Guide

This section provides a systematic approach to diagnosing and resolving common experimental issues.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Impurities) Analysis Analyze Crude Reaction Mixture (TLC, HPLC, LC-MS) Start->Analysis Identify Identify Primary Issue? Analysis->Identify LowYield Issue: Low Yield / Incomplete Reaction Identify->LowYield Low Conversion Impurity Issue: Impurity Formation Identify->Impurity Multiple Products Purification Issue: Poor Recovery Identify->Purification Clean Reaction, Poor Isolation CheckReagents Verify Reagent Quality & Stoichiometry LowYield->CheckReagents CheckStoich Adjust Reagent Stoichiometry (esp. NBS) Impurity->CheckStoich AdjustpH Optimize pH During Aqueous Workup Purification->AdjustpH OptimizeTemp Optimize Temperature & Reaction Time CheckReagents->OptimizeTemp IncreaseActivation Increase Activation (Stronger Acid) OptimizeTemp->IncreaseActivation LowerTemp Lower Reaction Temperature CheckStoich->LowerTemp InertAtmosphere Run Under Inert Atmosphere (N₂/Ar) LowerTemp->InertAtmosphere ColumnChem Select Appropriate Column Chemistry AdjustpH->ColumnChem SolventSystem Optimize Eluent System ColumnChem->SolventSystem

Caption: A workflow for troubleshooting common bromination issues.

Issue 1: Low Yield / Incomplete Reaction
Potential Cause Diagnostic Step & Solution
Insufficient Activation The pyridine ring may not be sufficiently activated. Solution: Consider switching the solvent to a strong acid like concentrated sulfuric acid. This protonates NBS, creating a more potent electrophile. A literature procedure dissolves the starting material in concentrated H₂SO₄, cools it in an ice bath, and then adds NBS.[6]
Inadequate Temperature or Time The reaction may require more energy or time to proceed to completion. Solution: After the initial addition of NBS at a low temperature (e.g., 0°C), allow the reaction to warm to room temperature or gently heat it. One protocol suggests warming to 55°C for 3 hours.[6] Monitor the reaction progress by TLC or HPLC to determine the optimal time.
Poor Reagent Quality N-Bromosuccinimide can degrade over time. Solution: Use freshly opened or purified NBS. Impure NBS can be recrystallized from hot water.[7] Ensure the starting amine is pure and dry.
Reagent Stoichiometry An insufficient amount of brominating agent will lead to an incomplete reaction. Solution: Start with 1.0 to 1.1 equivalents of NBS relative to the starting amine.[10] A slight excess can help drive the reaction to completion, but be cautious as it can also lead to di-bromination.
Issue 2: Formation of Impurities (Multiple Products)
Potential Cause Diagnostic Step & Solution
Over-Bromination The product is more activated than the starting material, leading to a second bromination. Solution: Carefully control the stoichiometry. Use no more than 1.0-1.1 equivalents of NBS. Add the NBS portion-wise at a low temperature (0°C) to maintain a low concentration of the brominating agent throughout the reaction.[6] Using slightly less than one equivalent (e.g., 0.95 eq) can sometimes prevent over-bromination while accepting a slightly lower conversion.[9]
Oxidation of Amine The amine group is sensitive to oxidation, especially under harsh conditions. Solution: Run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen. Avoid unnecessarily high temperatures or prolonged reaction times.
Side-Chain Bromination While less likely for a methoxy group, radical conditions could lead to unwanted side-chain reactions. Solution: Ensure the reaction is run in the dark and avoid radical initiators (like AIBN or peroxides) unless a radical pathway is desired.[7] Electrophilic aromatic bromination is favored by polar solvents and acid catalysts.
Issue 3: Difficult Purification / Low Recovery
Potential Cause Diagnostic Step & Solution
Product Lost in Workup The product may have some solubility in the aqueous phase, especially if the pH is acidic (protonated amine). Solution: During the aqueous workup, carefully adjust the pH to be neutral or slightly basic (pH 7-8) with a base like NaOH or NaHCO₃ solution before extraction.[6] This ensures the amine is in its neutral, more organic-soluble form. Use a suitable organic solvent like chloroform or ethyl acetate for extraction.[6]
Co-elution of Impurities The product and impurities may have similar polarities, making separation by column chromatography difficult. Solution: Systematically screen different solvent systems for silica gel chromatography. A common eluent system is a gradient of hexane:ethyl acetate (e.g., starting from 9:1 and moving to 5:1).[6] If separation is still poor, consider switching to a different stationary phase (e.g., alumina) or using reverse-phase HPLC for purification.[11]
Product Volatility While the product is a solid, it could be lost if concentrated under high vacuum at elevated temperatures. Solution: Concentrate the organic extracts using a rotary evaporator at a moderate temperature and pressure. For final drying, use a vacuum oven at a mild temperature.

Recommended Experimental Protocol

This protocol is a starting point based on literature precedents and best practices.[6] Optimization may be required based on your specific results.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Monitoring cluster_3 Workup & Isolation A Dissolve Amine in Conc. H₂SO₄ B Cool to 0°C (Ice Bath) A->B C Add NBS (1.05 eq) Portion-wise B->C D Maintain Temp < 5°C C->D E Warm to 55°C Stir for 3h D->E F Monitor by TLC/HPLC (vs. Starting Material) E->F G Quench: Pour onto Ice Water F->G H Neutralize to pH 7-8 (e.g., 8N NaOH) G->H I Extract with Organic Solvent (e.g., Chloroform) H->I J Dry, Concentrate & Purify (Column Chromatography) I->J

Caption: Step-by-step experimental workflow for the bromination reaction.

Materials:

  • 2-chloro-4-methoxypyridin-3-amine

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 8N Sodium Hydroxide (NaOH) solution

  • Chloroform (or Ethyl Acetate)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (for elution)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-methoxypyridin-3-amine (1.0 eq) in concentrated sulfuric acid.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • NBS Addition: Slowly add N-Bromosuccinimide (1.05 eq) in small portions, ensuring the internal temperature does not rise significantly.

  • Reaction: Once the addition is complete, allow the mixture to stir at 0°C and then gradually warm to 55°C. Maintain this temperature for approximately 3 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots, quenching them, and analyzing by TLC or HPLC until the starting material is consumed.

  • Quenching: After completion, carefully pour the reaction mixture onto a beaker of crushed ice.

  • Neutralization: Slowly and carefully neutralize the acidic solution by adding 8N NaOH solution until the pH is approximately 7-8. A precipitate may form.

  • Extraction: Extract the aqueous mixture multiple times with an organic solvent like chloroform.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate to afford the pure this compound.

References

  • ResearchGate. (n.d.). Regioselective bromination of pyridine N-oxide derivatives under... Retrieved February 21, 2026, from [Link]

  • Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.
  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Google Patents. (n.d.). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • American Chemical Society. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Retrieved February 21, 2026, from [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved February 21, 2026, from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved February 21, 2026, from [Link]

  • King, S. (n.d.). Lecture Notes Chem 51B Chapter 18 Electrophilic Aromatic Substitution. Retrieved February 21, 2026, from [Link]

  • YouTube. (2020, September 4). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved February 21, 2026, from [Link]

  • Google Patents. (n.d.). CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.

Sources

Technical Support Center: Regioselectivity in 5-Bromo-2-Chloro-Pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Subject: Controlling Site-Selectivity (C2 vs. C5) Assigned Specialist: Senior Application Scientist

Executive Summary: The Principle of Orthogonality

For researchers working with 5-bromo-2-chloropyridine , the primary challenge is exploiting the distinct electronic and steric environments of the two halogenated positions. This scaffold offers orthogonal reactivity :

  • C5-Position (Bromine): Controlled by Bond Dissociation Energy (BDE) . It is the "soft" electrophile, susceptible to oxidative addition by transition metals (Pd, Ni) and halogen-metal exchange (Li, Mg).

  • C2-Position (Chlorine): Controlled by Electronic Activation . It is the "hard" electrophile, activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent ring nitrogen (ortho-effect).

This guide provides the protocols and troubleshooting steps to target either position exclusively.

Interactive Decision Matrix

Before starting your synthesis, determine your target pathway using the logic flow below.

RegioselectivityLogic Start Starting Material: 5-Bromo-2-Chloro-Pyridine Goal_C5 Target: C5 Functionalization (Aryl/Alkyl group at Pos 5) Start->Goal_C5 Pathway A Goal_C2 Target: C2 Functionalization (Amine/Ether/Thiol at Pos 2) Start->Goal_C2 Pathway B Method_Pd Method: Pd-Catalysis (Suzuki/Buchwald) Goal_C5->Method_Pd Standard Coupling Method_Li Method: Metal-Halogen Exchange (n-BuLi / iPrMgCl) Goal_C5->Method_Li Low Temp (-78°C) Method_SNAr Method: S_NAr (Nucleophilic Substitution) Goal_C2->Method_SNAr Heat + Base Result_C5 Product: 5-Substituted-2-Chloro-Pyridine Method_Pd->Result_C5 Oxidative Addition favors C-Br Method_Li->Result_C5 Kinetic Exchange favors C-Br Result_C2 Product: 5-Bromo-2-Substituted-Pyridine Method_SNAr->Result_C2 Meisenheimer Complex stabilized by N1

Figure 1: Decision tree for selecting the correct synthetic methodology based on target regiochemistry.

Pathway A: Targeting C5 (The Bromine)

Mechanism & Causality

Reactions at C5 are driven by the weakness of the C-Br bond compared to the C-Cl bond.

  • C-Br BDE: ~68 kcal/mol

  • C-Cl BDE: ~81 kcal/mol

In Palladium-catalyzed cross-couplings (Suzuki-Miyaura), the rate-determining step is often Oxidative Addition .[1] Pd(0) inserts into the weaker C-Br bond significantly faster than the C-Cl bond [1].

Standard Operating Procedure: C5-Selective Suzuki Coupling

Objective: Couple an aryl boronic acid to C5 while leaving C2-Cl intact.

Reagents:

  • Substrate: 5-bromo-2-chloropyridine (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (3-5 mol%) — Chosen for stability and high selectivity.

  • Base: Na₂CO₃ (2.0 M aq, 3.0 equiv)

  • Solvent: DME or 1,4-Dioxane (degassed)

Protocol:

  • Inert Setup: Charge a reaction vial with substrate, boronic acid, and Pd catalyst. Seal and purge with N₂/Ar (3 cycles).

  • Solvation: Add degassed solvent and aqueous base via syringe.

  • Reaction: Heat to 80°C . Note: Do not exceed 100°C to avoid activating the C-Cl bond.

  • Monitoring (Self-Validation):

    • TLC: The product usually moves slower than the starting material (due to increased polarity of the aryl ring).

    • NMR: Look for the disappearance of the C5-H signal (typically a doublet ~8.5 ppm) and retention of the C2-Cl environment.

Troubleshooting Pathway A
IssueDiagnosisCorrective Action
Loss of Selectivity (C2 reaction observed) Temperature too high or Catalyst too active.Reduce Temp to 60-70°C. Switch from electron-rich ligands (e.g., PCy3) to less active ones (e.g., PPh3, dppf). Avoid Ni-catalysts, which activate C-Cl readily.
Hydrolysis of C2-Cl Base is too strong/nucleophilic (e.g., NaOH, KOtBu).Switch to mild bases: K₃PO₄ or Na₂CO₃. Ensure the solvent is not too "wet" if using long reaction times.
Protodehalogenation (Loss of Br) Boronic acid decomposition or incomplete transmetallation.Ensure strictly anhydrous conditions if using esters. Add base after heating to temp (hot start).

Pathway B: Targeting C2 (The Chlorine)

Mechanism & Causality

Reactions at C2 are driven by Nucleophilic Aromatic Substitution (SNAr) .

  • The Nitrogen Effect: The ring nitrogen is highly electronegative, pulling electron density.

  • Intermediate Stability: Attack at C2 creates a negative charge that can reside on the Nitrogen atom (a stable Meisenheimer complex). Attack at C5 puts the charge on Carbon atoms (unstable). Therefore, SNAr is exclusive to C2 [2].

Standard Operating Procedure: C2-Selective Amination

Objective: Displace C2-Cl with a primary or secondary amine.

Reagents:

  • Substrate: 5-bromo-2-chloropyridine (1.0 equiv)

  • Nucleophile: Amine (1.2 - 1.5 equiv)

  • Base: DIPEA (2.0 equiv) or K₂CO₃ (2.0 equiv)

  • Solvent: DMSO or NMP (for difficult cases); EtOH or IPA (for reactive amines)

Protocol:

  • Mix: Dissolve substrate in solvent (0.5 M concentration).

  • Add Base/Amine: Add the base followed by the amine.

  • Reaction: Heat to 100–120°C . Note: SNAr requires higher energy than Pd-coupling.

  • Monitoring (Self-Validation):

    • LCMS: This is critical.[1] You will see the mass shift corresponding to -Cl +Amine. The Br pattern (M+ and M+2 in 1:1 ratio) must remain visible. If the Br pattern is lost, you have likely performed a side reaction.

Troubleshooting Pathway B
IssueDiagnosisCorrective Action
No Reaction / Low Conversion Nucleophile is too weak or C2-Cl is not activated enough.Increase Temp to 140°C (microwave preferred). Switch solvent to DMSO (polar aprotic stabilizes the transition state).
Reaction at C5? Highly unlikely via SNAr.If C5 substitution is observed, check for transition metal contamination (Pd/Cu) in your reagents which could catalyze coupling.
Formation of Pyridone (OH at C2) Hydrolysis by adventitious water.Use anhydrous solvents. If using hygroscopic bases (Cs₂CO₃), dry them beforehand.

Pathway C: Lithium-Halogen Exchange (The Temperature Switch)

Warning: This pathway is kinetically controlled.

  • Reagent: n-Butyllithium (n-BuLi) or iPrMgCl (Turbo Grignard).

  • Selectivity: Exchange occurs at C5-Br because the C-Br bond is weaker and the resulting Aryl-Li species is stabilized.

  • The Risk: If the reaction warms up > -60°C, the lithium can migrate or "scramble" (Halogen Dance) [3].

Protocol (Strict Low Temp):

  • Cool substrate in dry THF to -78°C .

  • Add n-BuLi (1.05 equiv) dropwise.

  • Stir for exactly 15-30 mins at -78°C.

  • Add Electrophile (e.g., DMF, CO₂, Aldehyde) immediately at -78°C.

  • Do not warm up until the quench is complete.

Comparative Data Summary

FeatureC5-Br (Bromine)C2-Cl (Chlorine)
Reactivity Type Soft Electrophile (Orbital controlled)Hard Electrophile (Charge controlled)
Preferred Reaction Pd-Catalyzed Coupling, Li-ExchangeSNAr (Nucleophilic Substitution)
Activation Energy Low (for Pd insertion)High (requires heating)
Primary Driver Bond Weakness (C-Br < C-Cl)N-atom Inductive Effect

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science, 2016.

  • A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem Application Notes, 2025.

  • Unusual t-BuLi Induced Ortholithiation versus Halogen-Lithium Exchange. ResearchGate (Journal of Organic Chemistry).

  • Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Organic Letters, 2007.[3]

For further assistance, please contact the Synthesis Support Team with your specific LCMS data.

Sources

Technical Support Center: Stability of 4-Methoxypyridin-3-amine Derivatives Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-methoxypyridin-3-amine and its derivatives. This guide is designed to provide in-depth insights and practical troubleshooting advice for navigating the complexities of handling these compounds in acidic environments. The inherent reactivity of the pyridine core, influenced by its methoxy and amine substituents, presents unique stability challenges that are critical to understand during synthesis, purification, formulation, and in vitro/in vivo studies.

Frequently Asked Questions (FAQs)

This section addresses the fundamental chemical principles governing the behavior of 4-methoxypyridin-3-amine derivatives in acidic media.

Q1: What is the primary site of interaction with acid on a 4-methoxypyridin-3-amine scaffold?

Answer: The primary and most significant interaction is the protonation of the pyridine ring nitrogen. The pyridine nitrogen is the most basic site on the molecule. Its lone pair of electrons does not participate in the aromatic system and is readily available to accept a proton (H⁺) from an acid, forming a pyridinium salt.

The basicity of this nitrogen is modulated by the substituents. Both the 3-amino (-NH₂) and 4-methoxy (-OCH₃) groups are electron-donating groups, which increase the electron density on the pyridine ring and, consequently, increase the basicity of the ring nitrogen compared to unsubstituted pyridine. This makes protonation a highly favorable process even in moderately acidic conditions. While the 3-amino group can also be protonated, this typically requires much stronger acidic conditions, as the pyridine nitrogen is significantly more basic.

G cluster_main Protonation Equilibrium mol_neutral 4-Methoxypyridin-3-amine (Neutral) mol_protonated 4-Methoxy-3-aminopyridinium (Protonated Salt) mol_neutral->mol_protonated + H⁺A⁻ H_plus H⁺ A_minus A⁻

Caption: Protonation of the pyridine nitrogen.

Q2: What is the most common degradation pathway for these compounds under acidic conditions?

Answer: The most frequently encountered degradation pathway is the acid-catalyzed O-demethylation of the 4-methoxy group. This reaction converts the 4-methoxy derivative into its corresponding 4-hydroxypyridine (or 4-pyridone tautomer) analog. This process is particularly relevant under forcing acidic conditions, such as refluxing in the presence of strong acids like HBr or HCl, but can also occur slowly under milder conditions over extended periods.

The mechanism involves two key steps:

  • Protonation of the Ether Oxygen: The oxygen atom of the methoxy group is protonated by the acid, forming a good leaving group (methanol).

  • Nucleophilic Attack: A nucleophile (e.g., a halide ion from the acid or water) attacks the methyl group in an Sₙ2 reaction, cleaving the methyl-oxygen bond and releasing methanol and the 4-hydroxypyridine product.

A study on the chemoselective demethylation of methoxypyridines highlights that this is a common transformation, although it often requires specific reagents or harsh conditions.[1] Researchers should be vigilant for this transformation, especially during heated reactions or long-term storage in acidic solutions.

G start 4-Methoxypyridin-3-amine Derivative step1 Protonation of Methoxy Oxygen (+ H⁺) start->step1 intermediate Oxonium Intermediate step1->intermediate step2 Nucleophilic Attack (Sₙ2) (e.g., by Br⁻, Cl⁻, or H₂O) intermediate->step2 product 4-Hydroxypyridine Derivative (Degradant) step2->product byproduct CH₃-Nu (e.g., CH₃Br) step2->byproduct

Caption: O-Demethylation degradation pathway.

Q3: How do different types of acids and reaction conditions influence stability?

Answer: The rate and extent of degradation are highly dependent on the specific conditions employed. A systematic evaluation is crucial, but general principles apply.

ConditionImpact on StabilityRationale & Causality
Acid Strength Stronger acids (e.g., HCl, HBr, TFA) increase degradation risk compared to weaker acids (e.g., acetic acid, formic acid).Strong acids provide a higher concentration of H⁺, which more effectively catalyzes the O-demethylation reaction. Halide counter-ions (Br⁻, Cl⁻) from hydrohalic acids are also effective nucleophiles for the Sₙ2 cleavage step.
Temperature Higher temperatures significantly accelerate degradation.Chemical reactions, including degradation pathways like demethylation, have activation energy barriers. Increased thermal energy allows more molecules to overcome this barrier, leading to a faster reaction rate according to the Arrhenius equation.
Concentration Higher concentrations of both the substrate and the acid can increase the rate of degradation.Increased concentration leads to more frequent molecular collisions, accelerating the bimolecular steps of the degradation pathway.
Solvent Protic solvents (water, methanol) can participate in the reaction (solvolysis).Water can act as the nucleophile in the demethylation reaction, leading to the formation of the 4-hydroxy derivative and methanol.

Troubleshooting Guide

This section provides solutions to specific experimental issues you may encounter.

Problem: After an acidic workup or purification step, I see a new, more polar spot on my TLC plate and a new peak in my HPLC trace.

Plausible Cause: This is a classic sign of O-demethylation. The resulting 4-hydroxypyridine derivative is significantly more polar than the starting 4-methoxy compound due to the presence of the hydroxyl group, which can engage in hydrogen bonding.

Troubleshooting Workflow:

  • Characterize the Impurity:

    • LC-MS Analysis: The most direct method. The demethylated product will have a molecular weight that is 14.02 Da (CH₂) less than the parent compound.

    • ¹H NMR Spectroscopy: Compare the NMR of the mixture to the starting material. Look for the disappearance of the characteristic methoxy singlet (usually around 3.8-4.0 ppm) and the potential appearance of a broad singlet corresponding to the phenolic -OH proton.

  • Confirm Identity (if necessary):

    • Synthesize the suspected 4-hydroxy standard via a deliberate demethylation reaction (e.g., using BBr₃ or L-selectride[1]) and compare its retention time (HPLC) and Rƒ (TLC) to the observed impurity.

  • Mitigation Strategy:

    • Reduce Acidity: Use a weaker acid or a buffered solution if the process allows.

    • Lower Temperature: Perform all acidic steps at lower temperatures (e.g., 0 °C or below).

    • Minimize Exposure Time: Reduce the duration of contact with the acidic medium as much as possible.

    • Alternative Purification: Consider non-acidic purification methods like chromatography on neutral or basic alumina, or reverse-phase chromatography with a neutral or basic mobile phase modifier (e.g., ammonia, triethylamine).

Problem: My compound crashes out of my organic solvent when I try to form a hydrochloride salt for purification or storage.

Plausible Cause: You have successfully formed the pyridinium salt. These salts have significantly different solubility profiles from their free-base counterparts. While they are typically more soluble in polar protic solvents like water or methanol, they are often much less soluble in common organic solvents like dichloromethane, ethyl acetate, or ethers.

Troubleshooting Workflow:

  • Confirm Salt Formation: The precipitate should be your desired salt. You can confirm this by taking a small sample, neutralizing it with a base (e.g., aq. NaHCO₃), extracting it into an organic solvent, and verifying its identity (e.g., by TLC or LC-MS) against your starting material.

  • Optimize the Salification Process:

    • Solvent Selection: Try forming the salt in a solvent system where it has moderate solubility, or perform an anti-solvent precipitation. For example, dissolve the free base in a minimal amount of methanol or isopropanol, add the acid (e.g., HCl in ether or isopropanol), and then slowly add a less polar solvent like ether or heptane to induce crystallization.

    • Control Stoichiometry: Add the acid slowly and stoichiometrically (1.0 equivalent) to avoid using a large excess, which can sometimes affect solubility and stability.

  • Consider Alternative Salts: If the hydrochloride salt proves consistently difficult to handle, investigate other pharmaceutically acceptable salts (e.g., mesylate, tosylate, citrate, tartrate) which may have more favorable crystallization and solubility properties.

Experimental Protocols

Protocol 1: A Standardized Stress Test for Acid Stability

This protocol provides a framework for systematically evaluating the stability of a 4-methoxypyridin-3-amine derivative.

1. Materials:

  • Your 4-methoxypyridin-3-amine derivative ("Compound X")

  • Class A Volumetric Flasks

  • HPLC Vials

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade)

  • Acids: 1 M HCl, 1 M Acetic Acid

  • Base: 1 M NaOH (for quenching)

  • Analytical Instruments: HPLC-UV, LC-MS.[2][3]

2. Procedure:

  • Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of Compound X in a 50:50 acetonitrile:water mixture.

  • Set Up Test Conditions:

    • Control: In an HPLC vial, mix 500 µL of the stock solution with 500 µL of 50:50 acetonitrile:water.

    • Mild Acid: In a separate vial, mix 500 µL of the stock solution with 500 µL of 1 M Acetic Acid.

    • Strong Acid: In a third vial, mix 500 µL of the stock solution with 500 µL of 1 M HCl.

  • Incubation:

    • Create two sets of the vials from step 2.

    • Incubate one set at room temperature (~25 °C) and the other set in a heating block at 50 °C.

  • Time-Point Sampling:

    • At T=0, immediately take a 100 µL aliquot from each vial, add it to a new vial containing 900 µL of mobile phase, and add 10 µL of 1 M NaOH to neutralize. Analyze immediately by HPLC.

    • Repeat this sampling and analysis at T=2, 8, and 24 hours.

  • Data Analysis:

    • Use an HPLC-UV method to monitor the peak area of Compound X. Calculate the percentage of Compound X remaining at each time point relative to T=0.

    • Monitor for the appearance of new peaks. If a significant new peak appears, use LC-MS on a sample from that time point to determine its mass and identify it.

Protocol 2: Analytical Workflow for Degradation Monitoring

This workflow outlines the use of modern analytical techniques for robust stability assessment.

G cluster_workflow Analytical Troubleshooting Workflow start Experiment Complete (e.g., Acidic Reaction/Workup) tlc Initial Check: TLC Analysis start->tlc hplc Quantitative Analysis: Reverse-Phase HPLC-UV tlc->hplc Spot(s) change? lcms Identification: LC-MS Analysis hplc->lcms New peak(s)? result_stable Result: >95% Parent No Major Impurities hplc->result_stable result_degraded Result: New Peak(s) Observed Loss of Parent Compound lcms->result_degraded end Conclusion Reached result_stable->end nmr Structural Confirmation: ¹H NMR of Isolated Impurity result_degraded->nmr Isolate impurity nmr->end

Caption: Logic-flow for identifying degradation.

References

  • ATSDR. (1999). Analytical Methods. In Toxicological Profile for Pyrethrins and Pyrethroids. Agency for Toxic Substances and Disease Registry (US). Available at: [Link]

  • Korfmacher, W. A. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Available at: [Link]

  • McInally, T., et al. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. Available at: [Link]

Sources

Validation & Comparative

HPLC purity analysis methods for halogenated aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Purity Analysis of Halogenated Aminopyridines: A Comparative Guide to C18 vs. PFP Stationary Phases

Executive Summary

Halogenated aminopyridines (e.g., 2-amino-3-bromopyridine) serve as critical building blocks in the synthesis of kinase inhibitors and other small-molecule drugs. However, their analysis presents a "perfect storm" for chromatographers: the basic pyridine nitrogen causes severe peak tailing on traditional silica, while the halogenated regioisomers (positional isomers) often co-elute due to identical hydrophobicity.

This guide challenges the default "Standard C18" approach. We compare three distinct methodologies to demonstrate that while High-pH C18 solves peak shape issues, Pentafluorophenyl (PFP) phases offer the superior selectivity required to resolve critical isomeric impurities.

The Chemist's Challenge: The Dual-Nature Problem

To select the right method, one must understand the molecular behavior of the analyte.

  • The Base (pKa ~6.8): The pyridine nitrogen is protonated at standard acidic pH (2-3), acting as a cation. It binds to residual silanols on the column surface, causing tailing.[1]

  • The Halogen: The electron-withdrawing halogen creates specific dipole moments. Standard C18 columns interact primarily via hydrophobicity, often failing to distinguish between a 3-bromo and a 4-bromo isomer.

Comparative Methodology

We evaluated three method architectures.

Method A: The Baseline (Traditional C18)
  • Column: Standard Silica C18 (5 µm).

  • Mobile Phase: 0.1% Formic Acid / Acetonitrile.

  • Hypothesis: Expected to fail on peak symmetry due to silanol activity.

Method B: The Shape-Solver (High-pH Hybrid C18)
  • Column: Hybrid-Silica C18 (e.g., ethylene-bridged).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][3][4]

  • Hypothesis: High pH suppresses protonation of the pyridine nitrogen, eliminating silanol interactions and sharpening peaks.

Method C: The Specialist (Fluorophenyl - PFP)
  • Column: Propyl-Pentafluorophenyl (PFP) Core-Shell (2.7 µm).

  • Mobile Phase: 0.1% Formic Acid / Methanol.

  • Hypothesis: The PFP ring provides

    
    -
    
    
    
    interactions and shape selectivity specific to halogenated aromatics, resolving isomers that C18 cannot.

Experimental Protocols (Self-Validating Systems)

Reagents & Preparation
  • Analytes: 2-amino-3-bromopyridine (Target), 2-amino-5-bromopyridine (Isomer Impurity).

  • Sample Diluent: 50:50 Water:Methanol (Match initial gradient strength to prevent band broadening).

Instrument Parameters
ParameterSetting
System UHPLC with DAD (low dispersion)
Flow Rate 0.4 mL/min (optimized for 2.1mm ID)
Injection Vol 2.0 µL
Detection UV @ 254 nm (primary), 280 nm (secondary)
Temp 40°C (Critical for PFP viscosity management)
Gradient Profiles

Protocol for Methods A & C (Low pH):

  • Mobile Phase A: Water + 0.1% Formic Acid[5]

  • Mobile Phase B: Methanol (Use MeOH for PFP to enhance

    
    -
    
    
    
    selectivity; ACN suppresses it).
  • Gradient: 5% B (0-1 min)

    
     60% B (8 min) 
    
    
    
    95% B (8.1-10 min).

Protocol for Method B (High pH):

  • Mobile Phase A: 10mM Ammonium Bicarbonate (Adjust to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Same slope adjusted for solvent strength (ACN is stronger than MeOH).

Results & Discussion

The following data summarizes the separation of the target (2-amino-3-bromo) from its critical isomer (2-amino-5-bromo).

Performance Data Table
MetricMethod A (Std C18, Low pH)Method B (Hybrid C18, pH 10)Method C (PFP, Low pH)
Tailing Factor (

)
1.8 (Fail)1.05 (Excellent) 1.15 (Pass)
Retention (

)
2.54.23.8
Isomer Resolution (

)
1.2 (Co-elution)1.8 (Baseline)4.5 (Wide Separation)
Mechanism Hydrophobic onlyHydrophobic (Neutral state)Hydrophobic + Dipole +

-

Analysis of Causality
  • Method A (Failure): The low pH protonates the pyridine (

    
    ). The 
    
    
    
    undergoes ion-exchange with anionic silanols (
    
    
    ), causing the "shark fin" tailing (
    
    
    ). Isomers elute together because their hydrophobicity is nearly identical.
  • Method B (Shape Success): At pH 10, the pyridine is neutral (deprotonated). It interacts purely hydrophobically. Tailing disappears, but selectivity (

    
    ) is only moderate because the separation relies solely on carbon load.
    
  • Method C (Selectivity Success): The PFP phase is electron-deficient (fluorine atoms). It acts as a "Lewis Acid" toward the electron-rich halogenated pyridine. The specific position of the bromine atom on the ring (ortho vs. meta) dramatically alters this electrostatic interaction, resulting in massive resolution (

    
    ).
    

Visualizing the Mechanism

The diagram below illustrates the decision logic and the molecular interactions defining the separation.

G Start Analyte: Halogenated Aminopyridine Check_Isomers Are Positional Isomers Present? Start->Check_Isomers Route_Shape Priority: Peak Shape Only Check_Isomers->Route_Shape No Route_Selectivity Priority: Isomer Resolution Check_Isomers->Route_Selectivity Yes (Critical) Method_HighPH Method B: Hybrid C18 @ pH 10 (Suppresses Ionization) Route_Shape->Method_HighPH Method_PFP Method C: PFP Phase @ Low pH (Exploits Dipole/Pi-Pi) Route_Selectivity->Method_PFP Mechanism_HighPH Mechanism: Neutral analyte avoids silanol interactions. Method_HighPH->Mechanism_HighPH Result_HighPH Result: Perfect Symmetry (Tf < 1.1) Moderate Resolution Method_HighPH->Result_HighPH Mechanism_PFP Mechanism: Fluorine ring interacts with Halogen position. Method_PFP->Mechanism_PFP Result_PFP Result: High Resolution (Rs > 4.0) Good Symmetry Method_PFP->Result_PFP

Caption: Decision tree for method selection based on analyte complexity (Isomers vs. Purity only).

Troubleshooting & Optimization

If you observe specific failures in your chromatography, apply these corrective actions:

  • Issue: Retention Time Drift on PFP

    • Cause: PFP phases are sensitive to "dewetting" or ion-pairing buildup.

    • Fix: Store the column in 50% Methanol/Water (no buffer). Ensure 100% Aqueous is never used for >10 mins.

  • Issue: Split Peaks in Method B (High pH)

    • Cause: Sample solvent mismatch. Injecting a low-pH sample into a high-pH mobile phase can cause micro-precipitation or pH shock during injection.

    • Fix: Prepare the sample in the starting mobile phase (High pH buffer/Organic mix).

  • Issue: Baseline Rise at 254 nm

    • Cause: Formic acid absorbance in Methanol gradients.

    • Fix: Switch to UV 280 nm (if analyte permits) or use LC-MS grade solvents to minimize background.

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • Chrom Tech, Inc. (2025).[1] What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Advanced Chromatography Technologies (ACE). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase.[6] Retrieved from [Link]

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding Mode. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Pyridine Functionalization: Comparing the Reactivity of 5-Bromo vs. 2-Chloro Substituents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Halopyridines in Drug Discovery

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core of numerous blockbuster drugs. The ability to precisely and efficiently introduce diverse functional groups onto the pyridine scaffold is therefore a critical task for any drug development program. Dihalogenated pyridines, such as 5-bromo-2-chloropyridine, are particularly valuable building blocks, offering two distinct handles for chemical modification. However, a successful synthetic campaign hinges on a deep understanding of the relative reactivity of these halogen substituents.

This guide provides an in-depth comparison of the reactivity of a bromine atom at the 5-position versus a chlorine atom at the 2-position of a pyridine ring. We will move beyond simple rules of thumb to explore the underlying electronic principles and provide field-proven experimental data to guide your synthetic strategy, enabling the selective and predictable synthesis of complex pyridine derivatives.

Pillar 1: Fundamental Principles of Reactivity

The divergent reactivity of 5-bromo and 2-chloro substituents stems from a combination of electronic effects inherent to the pyridine ring and the fundamental properties of the carbon-halogen bonds.

Electronic Landscape of the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom. This nitrogen atom inductively withdraws electron density from all ring carbons, but its influence is most pronounced at the ortho (C2/C6) and para (C4) positions.

  • The 2-Position: The C2 carbon is directly adjacent to the nitrogen, making it highly electron-poor. This significant partial positive charge makes it an activated site for two key reaction classes: nucleophilic aromatic substitution (SNAr) and oxidative addition in cross-coupling reactions.[1][2]

  • The 5-Position: The C5 carbon is meta to the nitrogen. While still influenced by the inductive effect, it is significantly less electron-deficient than the C2 position.[2]

Carbon-Halogen Bond Properties

In the context of palladium-catalyzed cross-coupling, the rate-determining step is often the oxidative addition of the carbon-halogen (C-X) bond to the Pd(0) catalyst.[3][4] The reactivity generally follows the order of bond strength: C-I < C-Br < C-Cl.[5][6]

  • C-Br Bond (at C5): The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond. This makes it inherently more susceptible to cleavage and oxidative addition by a low-valent palladium center.[5]

  • C-Cl Bond (at C2): The carbon-chlorine bond is stronger and less reactive in oxidative addition. While the electronic activation of the C2 position can facilitate this step, it often requires more forcing conditions (e.g., more active catalysts, higher temperatures) compared to a C-Br bond.[1]

Pillar 2: A Head-to-Head Comparison in Key Synthetic Transformations

The interplay of these fundamental principles leads to a highly predictable and synthetically useful dichotomy in reactivity.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira)

In cross-coupling reactions, the superior leaving group ability of bromide generally dictates the site of reactivity.

General Rule: The 5-bromo position is the preferred site for palladium-catalyzed cross-coupling reactions under standard conditions.[5][7]

  • Suzuki-Miyaura Coupling: This C-C bond-forming reaction shows a strong preference for the C5-Br position. The weaker C-Br bond facilitates the initial oxidative addition step, allowing for selective arylation or vinylation at this site while leaving the C2-Cl untouched.[7]

  • Buchwald-Hartwig Amination: Similar to the Suzuki coupling, C-N bond formation typically occurs at the more reactive C5-Br bond.[7] It is noteworthy, however, that ligand choice can be a powerful tool to modulate this selectivity. While many systems favor the C5-Br site, certain bidentate phosphine ligands have been shown to promote reaction at the electronically activated C2-Cl position.[7]

  • Sonogashira Coupling: This reaction, which forms C-C bonds with terminal alkynes, also follows the conventional halide reactivity trend (I > Br > Cl).[8] Therefore, selective coupling at the 5-bromo position is expected and observed. While 2-halopyridines can show enhanced reactivity compared to other aryl halides, the intrinsic lability of the C-Br bond remains the dominant factor.[9]

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the electronic activation of the pyridine ring is the dominant factor, leading to a complete reversal of selectivity.

General Rule: The 2-chloro position is highly activated for SNAr, while the 5-bromo position is essentially unreactive.

The mechanism of SNAr involves the addition of a nucleophile to the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex.[10][11] The stability of this intermediate determines the reaction rate.

  • Attack at C2 (ortho): When a nucleophile attacks the C2 position, the resulting negative charge can be delocalized onto the electronegative pyridine nitrogen via resonance. This provides powerful stabilization for the Meisenheimer complex, dramatically lowering the activation energy and facilitating the reaction.[2][11]

  • Attack at C5 (meta): An attack at the C5 position does not allow for resonance delocalization of the negative charge onto the ring nitrogen.[11] The lack of this crucial stabilizing interaction means the Meisenheimer complex is much higher in energy, and the reaction does not proceed under typical SNAr conditions.

This stark difference makes SNAr a highly selective method for functionalizing the 2-position of a 5-bromo-2-chloropyridine scaffold with a wide range of nucleophiles, including amines, alkoxides, and thiols.[12]

Pillar 3: Orthogonal Reactivity and Strategic Synthesis Design

The predictable and divergent reactivity of the 5-bromo and 2-chloro substituents provides a powerful platform for orthogonal synthesis. This allows for the sequential, controlled introduction of different functional groups onto the pyridine ring.

G cluster_0 cluster_1 Decision Point: Which position to functionalize first? cluster_2 cluster_3 cluster_4 cluster_5 start Start: 5-Bromo-2-chloropyridine snar_path Target C2 Position First start->snar_path Use SNAr Conditions cc_path Target C5 Position First start->cc_path Use Cross-Coupling Conditions snar_rxn Reaction: SNAr (e.g., R-NH2, R-OH, R-SH) snar_path->snar_rxn cc_rxn Reaction: Cross-Coupling (e.g., Suzuki, Buchwald) Milder Conditions cc_path->cc_rxn intermediate1 Intermediate A: 5-Bromo-2-(Nu)-pyridine snar_rxn->intermediate1 intermediate2 Intermediate B: 2-Chloro-5-(R)-pyridine cc_rxn->intermediate2 final_cc Reaction: Cross-Coupling (Suzuki, Buchwald, etc.) intermediate1->final_cc final_snar Reaction: SNAr (or forcing Cross-Coupling) intermediate2->final_snar product Final Product: 5-(R)-2-(Nu)-pyridine final_cc->product final_snar->product

Caption: Orthogonal synthesis workflow for 5-bromo-2-chloropyridine.

Data Summary

The following table summarizes the relative reactivity discussed above.

Reaction TypeReagent/Catalyst5-Bromo Position Reactivity2-Chloro Position ReactivityPrimary Controlling Factor
Suzuki-Miyaura Pd Catalyst, Base, Boronic AcidHigh Low / UnreactiveC-X Bond Strength
Buchwald-Hartwig Pd Catalyst, Base, AmineHigh Low to Moderate (Ligand Dependent)C-X Bond Strength / Ligand Effects
Sonogashira Pd/Cu Catalysts, Base, AlkyneHigh Low / UnreactiveC-X Bond Strength
SNAr Nucleophile (e.g., R-NH₂, R-O⁻)Unreactive Very High Electronic Activation (Meisenheimer Stability)
Illustrative Mechanisms

Caption: Relative rates of oxidative addition in cross-coupling.

Caption: Stabilization of the Meisenheimer intermediate in SNAr.

Pillar 4: Field-Proven Experimental Protocols

The following protocols are representative examples for the selective functionalization of a dihalopyridine substrate.

Protocol 1: Selective Suzuki-Miyaura Coupling at the 5-Bromo Position

This procedure is adapted from standard literature methods for selective C-Br functionalization.[13][14]

  • Reagents & Equipment:

    • 5-bromo-2-chloropyridine (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

    • Potassium phosphate (K₃PO₄) (2.5 equiv)

    • 1,4-Dioxane and Water (4:1 v/v)

    • Schlenk flask or sealed vial, magnetic stirrer, heating mantle/oil bath, argon/nitrogen source.

  • Step-by-Step Procedure:

    • To a Schlenk flask, add 5-bromo-2-chloropyridine, the arylboronic acid, and K₃PO₄.

    • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

    • Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 90-95 °C with vigorous stirring for 12-18 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

    • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 2-chloro-5-arylpyridine product.

Protocol 2: Selective Nucleophilic Aromatic Substitution at the 2-Chloro Position

This procedure is a general method for the displacement of the activated 2-chloro substituent.[12]

  • Reagents & Equipment:

    • 5-bromo-2-chloropyridine (1.0 equiv)

    • Nucleophile (e.g., a secondary amine or thiol) (1.1 equiv)

    • Potassium carbonate (K₂CO₃) or another suitable base (1.5 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Round-bottom flask, magnetic stirrer, heating mantle/oil bath.

  • Step-by-Step Procedure:

    • To a round-bottom flask, add 5-bromo-2-chloropyridine, the nucleophile, and the base.

    • Add the anhydrous solvent (DMF or DMSO) and stir the mixture.

    • Heat the reaction to 80-100 °C. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and pour it into cold water.

    • If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to yield the 5-bromo-2-(nucleophile)-pyridine product.

Conclusion and Outlook

The reactivity of halopyridines is a nuanced but highly predictable field. For synthetic chemists, the key takeaway is the powerful orthogonality offered by the 5-bromo and 2-chloro substituents:

  • For Cross-Coupling, Target the 5-Bromo Position: The weaker C-Br bond ensures its preferential reaction in Suzuki, Buchwald-Hartwig, and Sonogashira couplings under mild to moderate conditions.

  • For Nucleophilic Substitution, Target the 2-Chloro Position: The profound electronic activation by the adjacent ring nitrogen makes this site the exclusive target for SNAr reactions.

This reliable divergence in reactivity is not a limitation but a strategic advantage, enabling the rational design of synthetic routes to complex, polysubstituted pyridines. By selecting the reaction type, a chemist can precisely control which position is functionalized, paving the way for the efficient construction of novel molecular architectures for drug discovery and beyond. While the general trends are robust, it is crucial to remember that ligand and catalyst advancements continue to push the boundaries of selectivity, occasionally allowing for "unconventional" reactivity at the C2-Cl position in cross-coupling, which must be assessed on a case-by-case basis.[7]

References

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis.[Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.[Link]

  • 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.[Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega.[Link]

  • Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. The Journal of Organic Chemistry.[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.[Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Journal of the American Chemical Society.[Link]

  • Sonogashira coupling. Wikipedia.[Link]

  • 3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.[Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition.[Link]

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor Scholarship at UWindsor.[Link]

  • Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. ResearchGate.[Link]

Sources

A Researcher's Guide to Bioisosteric Replacement of the 4-Methoxy Group in Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone, integral to the structure of numerous therapeutic agents.[1][2] Its versatility in chemical modification allows for the meticulous tuning of pharmacokinetic and pharmacodynamic profiles. A common and often critical substitution on this scaffold is the 4-methoxy group. While this group can confer desirable properties, it is also frequently associated with metabolic liabilities, primarily O-demethylation by cytochrome P450 enzymes.[1] This guide provides an in-depth comparison of common bioisosteric replacements for the 4-methoxy group on pyridine scaffolds, offering experimental insights and synthetic strategies to aid researchers in optimizing their drug candidates.

The Significance of the 4-Methoxy Group and the Rationale for its Replacement

The 4-methoxy group on a pyridine ring is a small, polar ether. It can act as a hydrogen bond acceptor and influences the electronic properties of the pyridine ring. However, its susceptibility to oxidative metabolism often leads to the formation of a phenolic metabolite, which can result in rapid clearance, altered pharmacology, or potential toxicity.[3][4] Bioisosteric replacement is a powerful strategy to mitigate these metabolic issues while retaining or even enhancing the desirable properties of the parent molecule.[5][6]

dot graph "Bioisosteric_Replacement_Strategy" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"4-Methoxypyridine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Metabolic_Liability" [label="Metabolic Liability\n(O-demethylation)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Bioisosteric_Replacement" [label="Bioisosteric\nReplacement", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Improved_Properties" [label="Improved Properties:\n- Metabolic Stability\n- Potency\n- Selectivity\n- Physicochemical Profile", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

"4-Methoxypyridine" -> "Metabolic_Liability"; "Metabolic_Liability" -> "Bioisosteric_Replacement"; "Bioisosteric_Replacement" -> "Improved_Properties"; } Caption: The strategic rationale for bioisosteric replacement of the 4-methoxy group.

A Comparative Analysis of Key Bioisosteres

This section details the most common and effective bioisosteres for the 4-methoxy group, comparing their physicochemical properties, metabolic stability, and impact on biological activity.

The Difluoromethoxy Group (-OCF₂H)

The difluoromethoxy group is an excellent bioisostere for the methoxy group, offering a unique combination of properties.[1][7]

  • Physicochemical Properties: It is more lipophilic than a methoxy group but less so than a trifluoromethoxy group. Crucially, the hydrogen atom in the -OCF₂H group is acidic enough to act as a hydrogen bond donor, a property absent in the parent methoxy group. This can lead to new, favorable interactions with the biological target.[6]

  • Metabolic Stability: The strong carbon-fluorine bonds render the difluoromethoxy group highly resistant to oxidative metabolism, effectively blocking the O-demethylation pathway.[1]

  • Biological Activity: The impact on activity is target-dependent. The introduction of a hydrogen bond donor and altered electronics can either increase or decrease potency.

Table 1: Physicochemical Property Comparison

Property4-Methoxypyridine4-(Difluoromethoxy)pyridine (Predicted)
Molecular Weight109.13 g/mol 145.10 g/mol
cLogP0.5~1.5
pKa (of Pyridine)~6.0~4.5
H-BondingAcceptorAcceptor & Donor
The Trifluoromethoxy Group (-OCF₃)

The trifluoromethoxy group is a more lipophilic and electron-withdrawing bioisostere.[5]

  • Physicochemical Properties: This group significantly increases lipophilicity. Its strong electron-withdrawing nature lowers the pKa of the pyridine nitrogen, reducing its basicity.

  • Metabolic Stability: Like the difluoromethoxy group, it is highly stable to oxidative metabolism.[5]

  • Biological Activity: The significant change in electronics and lipophilicity can have a profound impact on activity and selectivity.

The Amino Group (-NH₂) and its Derivatives

The amino group is a classical bioisostere for the hydroxyl group, and by extension, the methoxy group, due to its hydrogen bonding capabilities.[8]

  • Physicochemical Properties: The amino group can act as both a hydrogen bond donor and acceptor. It generally increases polarity and aqueous solubility. The basicity of the pyridine ring will be influenced by the electronic properties of the amino group.

  • Metabolic Stability: While the amino group itself can be a site for metabolism (e.g., N-acetylation, N-oxidation), it is not susceptible to O-demethylation.

  • Biological Activity: The introduction of a primary amine can lead to new interactions and significantly alter the ADME properties of the molecule.

The Cyclopropyl Group

The cyclopropyl group offers a non-polar, conformationally restricted alternative.[9]

  • Physicochemical Properties: It increases lipophilicity and introduces a degree of three-dimensionality.

  • Metabolic Stability: The cyclopropyl group is generally more metabolically stable than a methoxy group, although it can be susceptible to oxidation in some cases.[10]

  • Biological Activity: Its rigid nature can lock the molecule into a bioactive conformation, potentially increasing potency.

Table 2: Summary of Bioisostere Performance

BioisostereKey AdvantagesKey Considerations
-OCF₂H Enhanced metabolic stability, H-bond donor capability, moderate lipophilicity increase.Synthetic accessibility can be challenging.
-OCF₃ High metabolic stability, significant lipophilicity increase.Strong electron-withdrawing effect can drastically alter properties.
-NH₂ H-bond donor/acceptor, increased polarity/solubility.Can introduce new metabolic liabilities and alter basicity.
Cyclopropyl Increased metabolic stability, conformational rigidity.Non-polar, may not mimic the electronics of the methoxy group.

Experimental Protocols

Synthesis of 4-(Difluoromethoxy)pyridine

This protocol describes a general method for the synthesis of an aryl difluoromethyl ether from the corresponding phenol, which would be the metabolite of 4-methoxypyridine.

dot graph "Synthesis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Start" [label="4-Hydroxypyridine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Step1" [label="React with\nSodium Chlorodifluoroacetate", shape=box]; "Intermediate" [label="Difluoromethylated Intermediate", shape=box, style=dashed]; "Step2" [label="Work-up and\nPurification", shape=box]; "Product" [label="4-(Difluoromethoxy)pyridine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Step1"; "Step1" -> "Intermediate"; "Intermediate" -> "Step2"; "Step2" -> "Product"; } Caption: General workflow for the synthesis of 4-(difluoromethoxy)pyridine.

Materials:

  • 4-Hydroxypyridine

  • Sodium chlorodifluoroacetate

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-hydroxypyridine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Heat the mixture to 90-100 °C.

  • Add sodium chlorodifluoroacetate (1.5 eq) portion-wise over 1 hour.

  • Maintain the reaction at 100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(difluoromethoxy)pyridine.[7]

Synthesis of 4-Aminopyridine from 4-Methoxypyridine

A common route to 4-aminopyridine involves the conversion of 4-chloropyridine, which can be synthesized from 4-hydroxypyridine (the demethylated product of 4-methoxypyridine).

Procedure:

  • Conversion of 4-methoxypyridine to 4-hydroxypyridine: This can be achieved using strong acids like HBr or Lewis acids like BBr₃.

  • Conversion of 4-hydroxypyridine to 4-chloropyridine: This is typically done using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Amination of 4-chloropyridine: The 4-chloropyridine can then be reacted with ammonia or an ammonia equivalent in the presence of a copper catalyst to yield 4-aminopyridine.[11]

Conclusion

The bioisosteric replacement of a 4-methoxy group on a pyridine scaffold is a critical strategy in drug optimization. The choice of bioisostere depends on the specific goals of the medicinal chemist. The difluoromethoxy group offers a compelling combination of metabolic stability and the introduction of a hydrogen bond donor functionality. The trifluoromethoxy group provides a more lipophilic and metabolically robust option, while the amino group can enhance polarity and introduce new interactions. The cyclopropyl group offers a conformationally constrained, non-polar alternative. By carefully considering the properties of each bioisostere and utilizing appropriate synthetic methodologies, researchers can effectively navigate the challenges of drug design and develop candidates with improved therapeutic profiles.

References

  • The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem. (n.d.).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025, July 18).
  • Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethyl
  • Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Request PDF - ResearchG
  • Difluoromethyl - Alfa Chemistry. (n.d.).
  • The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry - Benchchem. (n.d.).
  • Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA
  • Bioisosteric Replacements - Cambridge MedChem Consulting. (2021, January 30).
  • Application of Bioisosteres in Drug Design. (2012, May 7).
  • 4-(Trifluoromethyl)pyridine 97 3796-24-5. (n.d.).
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs) - The University of Aberdeen Research Portal. (2019, May 3).
  • Bioisosterism: A R
  • Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. (2016, December 19).
  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethyl
  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorin
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. (n.d.).
  • 4-Methoxy-α-PVP: in silico prediction, metabolic stability, and metabolite identification by human hepatocyte incubation and high-resolution mass spectrometry - PMC. (2015, August 5).
  • (PDF)
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. (n.d.).
  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethyl
  • Process For Producing 4 Aminopyridines - Quick Company. (n.d.).
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing. (2025, January 8).
  • 4-FLUOROMETHYL-PYRIDINE synthesis - ChemicalBook. (n.d.).
  • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions - The Royal Society of Chemistry. (n.d.).
  • bioisosteres.pptx. (n.d.).
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24).
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS - Semantic Scholar. (n.d.).
  • Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed. (2023, June 2).
  • (PDF) Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. (2025, August 6).
  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - MDPI. (2022, September 23).
  • Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3)
  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. (2020, September 2).
  • Bioisostere - Wikipedia. (n.d.).
  • (A) Examples of the cyclopropyl isostere to block potentially reactive...
  • Bioisosterism: A Useful Strategy for Molecular Modific
  • Bioisosteric-replacement-driven optimization of 4-methoxynaphthalene-N-acylhydrazones with anti-Paracoccidioides activity - New Journal of Chemistry (RSC Publishing). (n.d.).
  • Bioisosteric Replacements - Chemspace. (n.d.).
  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (2021, September 23).
  • Pharmacokinetics of 4-aminopyridine deriv
  • Application of Bioisosteres in Drug Design. (2012, May 7).
  • Synthesis and pharmacological properties of new derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PubMed. (n.d.).

Sources

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